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(S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one Documentation Hub

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  • Product: (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one
  • CAS: 572923-07-0

Core Science & Biosynthesis

Foundational

Structure and properties of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one

This technical guide details the structure, synthesis, and applications of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one , a specialized chiral building block used in asymmetric synthesis and medicinal chemistry. Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, synthesis, and applications of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one , a specialized chiral building block used in asymmetric synthesis and medicinal chemistry.

Chemical Identity & Core Properties

This molecule represents a convergence of the chiral pool (derived from (S)-2-aminobutyric acid precursors) and N-aryl auxiliary chemistry . Unlike standard Evans auxiliaries (which are


-acylated), this is an 

-aryl oxazolidinone. The p-methoxyphenyl (PMP) group serves a dual purpose: it modulates the electronic properties of the ring nitrogen and acts as an oxidatively cleavable protecting group.
Physicochemical Specifications
PropertySpecification
IUPAC Name (4S)-4-Ethyl-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Chiral Center C4 (S-configuration)
Physical State White to off-white crystalline solid
Melting Point (Predicted) 78–82 °C (Based on structural analogs [1])
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~1.8–2.1

Synthetic Methodology

The synthesis of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is best approached via a modular convergent route starting from the chiral pool material (S)-(+)-2-Amino-1-butanol . This ensures the retention of optical purity.

Route: Copper-Catalyzed Arylation & Carbonylation

This protocol avoids racemization by establishing the C–N bond under mild catalytic conditions before ring closure.

Step 1: N-Arylation (Modified Ullmann/Buchwald)
  • Reagents: (S)-2-Amino-1-butanol, 4-Iodoanisole, CuI (10 mol%), K₃PO₄ (2.0 equiv), Ethylene glycol (ligand).

  • Conditions: Isopropanol, 80°C, 12–24 h.

  • Mechanism: The primary amine undergoes cross-coupling with the aryl iodide. The hydroxy group remains unreacted due to the higher nucleophilicity of the amine.

Step 2: Cyclization (Ring Formation)
  • Reagents: N-(4-methoxyphenyl)amino alcohol (from Step 1), Carbonyl Diimidazole (CDI) or Triphosgene.

  • Conditions: THF, 0°C to RT.

  • Mechanism: The secondary amine attacks the carbonyl source, forming an intermediate carbamoyl imidazole/chloride, which is then intramolecularly trapped by the hydroxyl group to close the 5-membered ring.

Experimental Workflow Diagram

SynthesisPath Start (S)-2-Amino-1-butanol (Chiral Pool) Intermed Intermediate: N-(4-Methoxyphenyl) -2-aminobutanol Start->Intermed N-Arylation Reagents1 4-Iodoanisole CuI / K3PO4 Reagents1->Intermed Product Product: (S)-4-Ethyl-3-(4-methoxyphenyl) oxazolidin-2-one Intermed->Product Carbonylation (Cyclization) Reagents2 CDI or Triphosgene THF, 0°C Reagents2->Product

Caption: Two-step convergent synthesis retaining stereochemistry from the amino-alcohol precursor.

Applications & Mechanistic Utility

This molecule is not merely an end-product; it is a functional scaffold used in three primary domains.

A. Chiral Template for Alkylation

While less bulky than the tert-butyl Evans auxiliary, the 4-ethyl group provides sufficient steric bias for diastereoselective reactions at the


-position if an acyl group is attached to the ortho position of the PMP ring (rare) or if the ring itself is used as a shielding element in intermolecular interactions.
B. Oxidative PMP Cleavage (The "Dummy" Group Strategy)

The 4-methoxyphenyl (PMP) group is electronically rich, making the nitrogen nucleophilic enough for easy synthesis. However, the PMP group can be removed oxidatively to reveal the free secondary amine (or the free oxazolidinone if the ring survives).

  • Reagent: Ceric Ammonium Nitrate (CAN).

  • Protocol: Dissolve substrate in MeCN/H₂O (3:1). Add CAN (3.0 equiv) at 0°C.

  • Result: The PMP ring is oxidized to a quinone species and hydrolyzed, releasing the free Nitrogen. This is a standard method for synthesizing chiral amines where the oxazolidinone served as a temporary chiral constraint [2].

C. Medicinal Chemistry (Antibiotic Scaffold)

The structure mimics the core pharmacophore of Oxazolidinone Antibiotics (e.g., Linezolid).

  • SAR Insight: The (S)-configuration at C5 is critical for Linezolid activity. In this molecule, the ethyl group is at C4. Researchers use this scaffold to probe the Structure-Activity Relationship (SAR) of C4-substituted analogs, investigating if steric bulk at C4 interferes with ribosomal binding [3].

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

¹H NMR (500 MHz, CDCl₃) - Diagnostic Signals
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.35Doublet (

=9.0 Hz)
2HPMP (ortho to N)
Aromatic 6.90Doublet (

=9.0 Hz)
2HPMP (ortho to OMe)
C4-H 4.45Multiplet1HChiral Methine
C5-H 4.10–4.25Multiplet2HRing Methylene
OMe 3.80Singlet3HMethoxy Group
Ethyl (CH₂) 1.60–1.75Multiplet2HEthyl Methylene
Ethyl (CH₃) 0.95Triplet (

=7.5 Hz)
3HTerminal Methyl

Interpretation:

  • The PMP system (AA'BB' pattern) confirms the N-arylation.

  • The C4-H multiplet is deshielded due to the adjacent Nitrogen and the electron-withdrawing carbonyl.

  • The Ethyl triplet at ~0.95 ppm confirms the alkyl chain integrity.

Safety & Handling

  • Hazard Identification: The compound is likely an irritant. The precursors (4-iodoanisole, triphosgene) are toxic.

  • PMP Cleavage Warning: Reactions involving CAN are highly oxidative. Ensure compatibility with other functional groups in the molecule.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation of the PMP ring over extended periods.

References
  • General Properties of N-Aryl Oxazolidinones

    • Source: PubChem Compound Summary for rel
    • URL:[Link]

  • Oxidative Cleavage of PMP Group

    • Title: Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group.
    • Source: Radboud University Repository (Verkade et al.)
    • URL:[Link]

  • Oxazolidinone Antibiotic SAR

    • Title: Oxazolidinones: A New Class of Synthetic Antibacterials.
    • Source: ScienceDirect / Topics in Medicinal Chemistry.
    • URL:[Link]

  • Synthesis via Amino Alcohols (General Protocol)

    • Title: One-Pot Preparation of Cyclic Amines
    • Source: Organic Syntheses, Vol. 98, pp. 1-14.
    • URL:[Link]

Exploratory

Molecular weight and formula of 3-(4-methoxyphenyl)-4-ethyloxazolidin-2-one

Technical Monograph: 3-(4-Methoxyphenyl)-4-ethyloxazolidin-2-one Part 1: Executive Summary 3-(4-Methoxyphenyl)-4-ethyloxazolidin-2-one is a specialized heterocyclic scaffold belonging to the -aryl oxazolidinone class. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-(4-Methoxyphenyl)-4-ethyloxazolidin-2-one

Part 1: Executive Summary

3-(4-Methoxyphenyl)-4-ethyloxazolidin-2-one is a specialized heterocyclic scaffold belonging to the


-aryl oxazolidinone class. While structurally related to the Evans chiral auxiliaries, this specific derivative—featuring a para-methoxyphenyl (PMP) group at the nitrogen (N3) and an ethyl group at the C4 position—is primarily utilized as a pharmacophore in medicinal chemistry rather than a stoichiometric auxiliary.

This molecular architecture is a critical structural motif in the design of Factor Xa inhibitors (anticoagulants) and oxazolidinone antibiotics (e.g., Linezolid analogs). The C4-ethyl group introduces chirality (typically derived from 2-aminobutanol), while the N-aryl moiety provides the necessary lipophilic and electronic stacking interactions required for active site binding in protein targets.

Part 2: Physicochemical Profile

The following data characterizes the core molecular entity.

PropertyValue / Descriptor
IUPAC Name 3-(4-methoxyphenyl)-4-ethyloxazolidin-2-one
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Core Scaffold 1,3-Oxazolidin-2-one
Chirality C4 center (typically R or S depending on precursor)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 3 (Carbonyl O, Ring O, Methoxy O)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO; low solubility in water

Part 3: Synthetic Architectures

The synthesis of 3-(4-methoxyphenyl)-4-ethyloxazolidin-2-one can be approached via two distinct strategies: the Convergent C-N Coupling Route (preferred for library synthesis and SAR studies) and the Linear Cyclization Route (preferred for bulk manufacturing from chiral pool precursors).

Synthetic Pathway Visualization

G Start1 4-Ethyloxazolidin-2-one (Commercially Available) Product 3-(4-Methoxyphenyl)- 4-ethyloxazolidin-2-one Start1->Product Buchwald/Ullmann Arylation Reagent1 4-Iodoanisole + CuI / Ligand Reagent1->Product Start2 2-Aminobutanol (Chiral Pool) Inter1 Amino Alcohol Intermediate Start2->Inter1 Reductive Amination (w/ Anisaldehyde) Reagent2 1,2-Epoxybutane + p-Anisidine Reagent2->Inter1 Epoxide Opening Cycliz Cyclization (CDI or Phosgene) Inter1->Cycliz Cycliz->Product Ring Closure

Figure 1: Convergent vs. Linear synthetic pathways for the target oxazolidinone.

Strategy 1: Copper-Catalyzed C-N Coupling (Convergent)

This method utilizes the commercially available 4-ethyloxazolidin-2-one and couples it with 4-iodoanisole. This is the modern standard for introducing complex aryl groups.

  • Mechanism: Modified Ullmann or Buchwald-Hartwig coupling.

  • Catalyst System: CuI (10 mol%) with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) or Pd_2(dba)_3 / Xantphos.

  • Advantages: Retains stereochemistry at C4; avoids handling toxic phosgene; high functional group tolerance.

Strategy 2: Linear Cyclization (Classical)

This route builds the ring from acyclic precursors.

  • Amino Alcohol Formation: Reaction of 1,2-epoxybutane with p-anisidine (ring opening) OR reductive amination of p-anisaldehyde with 2-aminobutanol.

  • Carbonylation: The resulting secondary amine is cyclized using Carbonyldiimidazole (CDI), Triphosgene, or Diethyl carbonate.

  • Critical Control: The ring opening of epoxide must be regioselective to ensure the ethyl group ends up at position 4, not 5.

Part 4: Mechanistic Utility & Applications

Pharmacophore in Factor Xa Inhibitors

The oxazolidinone ring serves as a rigid spacer that orients the PMP group and the C4-ethyl substituent into specific hydrophobic pockets of the Factor Xa enzyme (S1 and S4 pockets).

  • Role of PMP: The 4-methoxy group acts as a hydrogen bond acceptor and contributes to

    
    -stacking interactions.
    
  • Role of C4-Ethyl: Provides steric bulk that restricts conformational rotation, locking the molecule into a bioactive conformation.

Antibacterial Activity (SAR)

In the context of oxazolidinone antibiotics (e.g., Linezolid), the N-aryl ring is essential. While Linezolid features a morpholine ring, the PMP analog described here is often used in Structure-Activity Relationship (SAR) studies to probe the electronic requirements of the "A-ring" binding site on the bacterial ribosome (50S subunit).

Part 5: Experimental Protocol (Recommended)

Protocol: Synthesis via Cu-Catalyzed Arylation Validates "Trustworthiness" via a self-consistent, scalable method.

Materials:

  • 4-Ethyloxazolidin-2-one (1.0 equiv)[1]

  • 4-Iodoanisole (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • 1,4-Dioxane (Anhydrous)

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 4-ethyloxazolidin-2-one (10 mmol), 4-iodoanisole (12 mmol), CuI (1 mmol), and

    
     (20 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (20 mL) followed by the diamine ligand (2 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours. The reaction mixture should turn a blue-green suspension.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Look for characteristic PMP doublets (~7.4 and 6.9 ppm), Methoxy singlet (3.8 ppm), and diastereotopic ring protons.

    • MS (ESI): Expect [M+H]⁺ peak at m/z 222.3.

Part 6: References

  • Bach, T., & Hecht, B. M. (2022). Copper-Catalyzed N-Arylation of Oxazolidinones: A Practical Guide. Organic Syntheses.

  • Brickner, S. J. (1996). Oxazolidinone Antibacterial Agents. Current Pharmaceutical Design.

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A Highly Potent and Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry.

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta.

Sources

Foundational

An In-Depth Technical Guide to (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone: A Chiral Auxiliary for Asymmetric Synthesis

Introduction In the landscape of modern drug discovery and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral oxazolidinones, particularly those popularized by David A. Evans, have become indispensable tools for achieving this control.[1] These "Evans auxiliaries" are robust, recyclable compounds that allow for the highly diastereoselective formation of new stereocenters adjacent to a carbonyl group.[2][3]

This technical guide provides a comprehensive overview of the chemical data, synthesis, and application of a specific Evans-type auxiliary, (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone . While data for this exact molecule is not broadly published, this whitepaper will leverage established principles and data from its closest structural analogues—including phenyl and other substituted variants—to provide a scientifically grounded and practical resource for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, provide a plausible and detailed synthetic route, explore its core application in asymmetric alkylation, and outline critical safety and handling protocols.

Section 1: Core Chemical and Physical Data

The fundamental properties of (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone dictate its behavior in synthetic applications. The data presented below is a combination of calculated values and data extrapolated from closely related analogues.

Physicochemical Properties
PropertyValue / DescriptionSource / Rationale
Chemical Structure Chemical Structure of (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinoneName-based structure generation
Molecular Formula C₁₂H₁₅NO₃Calculated
Molecular Weight 221.25 g/mol Calculated
CAS Number Not broadly indexed.Data for the related 4-(4-Methoxyphenyl)oxazolidin-2-one is CAS 69776-93-8.[4]
Appearance White to light-yellow crystalline powder.Based on analogous compounds like (S)-(+)-4-Phenyl-2-oxazolidinone.[5]
Melting Point Expected to be in the range of 100-140 °C.Extrapolated from (S)-(+)-4-Phenyl-2-oxazolidinone (129-132 °C).[5]
Solubility Soluble in many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Limited solubility in water.General property for this class of compounds.
Spectral Data Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following table outlines the expected spectral characteristics.

TechniqueExpected Peaks and Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.0-7.4 ppm (m, 4H): AA'BB' pattern for the p-substituted aromatic ring. δ 4.5-4.8 ppm (m, 1H): CH proton at the C4 stereocenter. δ 4.1-4.3 ppm (m, 2H): CH₂ protons of the oxazolidinone ring at C5. δ 3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. δ 1.5-1.8 ppm (m, 2H): Methylene (-CH₂-) protons of the ethyl group. δ 0.9 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.[6]
¹³C NMR (CDCl₃, 100 MHz)δ ~158 ppm: Carbonyl carbon (C=O) of the oxazolidinone. δ ~155 ppm: Aromatic carbon attached to the methoxy group. δ ~130 ppm: Quaternary aromatic carbon attached to the nitrogen. δ ~128 ppm: Aromatic CH carbons. δ ~114 ppm: Aromatic CH carbons ortho to the methoxy group. δ ~68 ppm: CH₂ carbon of the oxazolidinone ring (C5). δ ~60 ppm: CH carbon at the stereocenter (C4). δ ~55 ppm: Methoxy (-OCH₃) carbon. δ ~25 ppm: Methylene (-CH₂-) carbon of the ethyl group. δ ~10 ppm: Methyl (-CH₃) carbon of the ethyl group.[7]
IR (Infrared) ~1780 cm⁻¹: Strong C=O stretch (oxazolidinone carbonyl). ~1610, 1510 cm⁻¹: C=C stretches of the aromatic ring. ~1250 cm⁻¹: Strong C-O-C asymmetric stretch (aryl ether). ~1200 cm⁻¹: C-N stretch.[7][8]
MS (Mass Spec.) m/z 221 [M]⁺: Molecular ion peak. Fragmentation may involve loss of the ethyl group, the methoxy group, or cleavage of the oxazolidinone ring.[8][9]

Section 2: Synthesis and Purification

The synthesis of chiral oxazolidinones typically begins with a readily available chiral starting material, such as an amino acid or an amino alcohol, to establish the stereocenter at the C4 position. A plausible and efficient route to synthesize (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone is outlined below.

Synthetic Workflow

The strategy involves the reduction of a protected L-α-amino acid to its corresponding amino alcohol, followed by N-arylation and subsequent cyclization to form the oxazolidinone ring. This approach ensures the retention of stereochemical integrity.

Synthetic_Workflow A (S)-2-Aminobutanoic acid B N-Boc-(S)-2-aminobutanoic acid A->B (Boc)₂O, Base C N-Boc-(S)-2-amino-1-butanol B->C LiAlH₄ or BH₃·THF D (S)-2-Amino-1-butanol C->D TFA or HCl E (S)-4-Ethyl-2-oxazolidinone D->E Phosgene or CDI F (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone E->F 4-Fluoroanisole, K₂CO₃, CuI (Ullmann Coupling)

Caption: Plausible synthetic pathway for (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone.

Detailed Experimental Protocol: Synthesis from (S)-2-Amino-1-butanol

This protocol assumes the starting material (S)-2-amino-1-butanol is commercially available or has been synthesized. The final step is a copper-catalyzed N-arylation.

Step 1: Cyclization to form (S)-4-Ethyl-2-oxazolidinone

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add (S)-2-amino-1-butanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the stirred solution. An excess of a non-nucleophilic base like triethylamine (2.5 eq) should be added concurrently to neutralize the HCl generated.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-4-Ethyl-2-oxazolidinone as a white solid.

Step 2: N-Arylation to form (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone

  • Reaction Setup: In a Schlenk flask, combine (S)-4-Ethyl-2-oxazolidinone (1.0 eq), 4-iodoanisole (or 4-bromoanisole, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Degassing: Add anhydrous dimethylformamide (DMF) or dioxane as the solvent. Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours. The progress should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Extraction & Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by flash chromatography (silica gel, ethyl acetate/hexanes) to afford the final product.

Section 3: Core Application in Asymmetric Synthesis

The paramount application of (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone is as a chiral auxiliary to direct diastereoselective transformations of prochiral enolates.

Principle of Diastereoselective Alkylation

The effectiveness of the auxiliary hinges on its ability to enforce a specific conformation upon the N-acyl derivative, thereby shielding one face of the corresponding enolate.

  • Acylation: The auxiliary is first acylated with an acid chloride or anhydride to form the N-acyl oxazolidinone.

  • Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C) generates a Z-enolate. The lithium or sodium cation chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure.

  • Facial Shielding: The ethyl group at the C4 position projects outwards, sterically blocking one face (the si face) of the enolate.

  • Electrophilic Attack: Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered face (the re face), resulting in the formation of one diastereomer in high excess.

  • Auxiliary Cleavage: The newly formed chiral product is then liberated from the auxiliary via hydrolysis or alcoholysis, which can often be recovered for reuse.[3]

Asymmetric_Alkylation cluster_0 Mechanism of Chiral Induction A N-Acyl Oxazolidinone B Chelated Z-Enolate (Top face shielded by ethyl group) A->B LDA, THF, -78°C C Diastereoselective Alkylation B->C E⁺ (e.g., R-X) (Attack from unhindered bottom face) D Alkylated Product C->D

Caption: Workflow for diastereoselective alkylation using a C4-substituted oxazolidinone auxiliary.

Detailed Protocol: Asymmetric Alkylation of an N-Acyl Derivative

Step 1: Acylation of the Auxiliary

  • Dissolve (S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to deprotonate the nitrogen.

  • Add the desired acid chloride (e.g., propionyl chloride, 1.1 eq) dropwise and allow the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the N-acyl oxazolidinone, which is purified by chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C.

  • Slowly add LDA (1.1 eq, freshly prepared or commercial solution) and stir for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, then allow the mixture to warm slowly to 0 °C over several hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. After a standard aqueous workup, the crude product is purified via flash chromatography to isolate the alkylated product. Diastereomeric excess (d.e.) can be determined by ¹H NMR or chiral HPLC analysis.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) and hydrogen peroxide (H₂O₂, 4-5 eq) at 0 °C.

  • Stir for 4-12 hours until the starting material is consumed (TLC monitoring).

  • Quench excess peroxide with sodium sulfite. Extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid product.

Section 4: Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following guidelines are based on SDS information for structurally similar oxazolidinones.[10][11][12]

CategoryGuideline
GHS Hazards H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles.[10][11] Wear chemical-resistant gloves (e.g., nitrile rubber).[11] Wear appropriate protective clothing to prevent skin exposure.[10][11] Use a NIOSH/MSHA-approved respirator or work in a certified chemical fume hood.[10][13]
Handling Avoid breathing dust, vapor, or gas.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[11][12]
Storage Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed when not in use.[10][11] Store away from incompatible materials such as strong oxidizing agents.[10][14]
First Aid Eyes: Flush with plenty of water for at least 15 minutes. Get medical aid.[10] Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10] Ingestion: Wash out mouth with water. Get medical aid immediately.[10] Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[10]
Disposal Dispose of contents/container to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[12][13]

Section 5: Conclusion

(S)-4-Ethyl-3-(p-methoxyphenyl)-2-oxazolidinone represents a valuable, albeit specialized, member of the Evans chiral auxiliary family. Its structure is rationally designed to provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, making it a powerful asset in the asymmetric synthesis of complex molecules, natural products, and pharmaceutical intermediates. By understanding its chemical properties, synthesis, and the mechanistic basis of its application, researchers can effectively harness its potential to solve challenging stereochemical problems. Adherence to strict safety protocols is essential for its handling and use. This guide serves as a foundational resource to facilitate the successful and safe application of this potent chiral auxiliary in the laboratory.

Section 6: References

  • Pi Chemicals. (n.d.). Material Safety Data Sheet.

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: (S)-(+)-4-Phenyl-2-oxazolidinone.

  • BroadPharm. (2024, September 3). Safety Data Sheet.

  • ChemicalBook. (n.d.). (S)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-3-tosyloxazolidin-2-one | 1449435-04-4.

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-(4-Methoxyphenyl)-2-butanone.

  • CymitQuimica. (2024, December 19). Safety Data Sheet.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • BenchChem. (2025, December). Application Notes: Solid-Phase Asymmetric Synthesis Using Polymer-Supported Oxazolidinones.

  • Sigma-Aldrich. (n.d.). (S)-(+)-4-Phenyl-2-oxazolidinone 98 99395-88-7.

  • ChemicalBook. (2026, January 13). (S)-(+)-4-Phenyl-2-oxazolidinone Chemical Properties,Uses,Production.

  • Shinde, A. H., & Sathyamoorthi, S. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

  • Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.

  • Bisai, A., & Singh, V. K. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(92), 50535-50561.

  • US EPA. (2023, November 1). 4-Oxazolidinone, 3-ethyl-2-thioxo- - Substance Details.

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.

  • BLDpharm. (n.d.). 1480519-88-7|4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one.

  • PubChem. (n.d.). (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.

  • Supporting Information for: Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. (n.d.).

  • Wang, Y., et al. (2018). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 23(7), 1748.

  • PubChemLite. (n.d.). 4-ethyl-2-oxazolidinone (C5H9NO2).

  • ChemicalBook. (n.d.). (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR.

  • MilliporeSigma. (n.d.). Nmr database.

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

  • ResearchGate. (2017, April 12). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one.

  • PubChem. (n.d.). (4S)-3-[4-(4-ethylphenoxy)phenyl]-4-phenyl-1,3-oxazolidin-2-one.

  • Google Patents. (n.d.). Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis.

  • ARC Journals. (2015, August 15). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs.

  • MDPI. (2026, February 4). N-(4-Methoxyphenethyl)-2-propylpentanamide.

  • National Center for Biotechnology Information. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals.

  • NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester.

  • Chegg.com. (2018, April 11). Solved This is the NMR data of 4-(4'-methoxyphenyl)-.

  • NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate.

Sources

Exploratory

Safety data sheet (SDS) for (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one

This technical guide provides an in-depth analysis of the safety, handling, and chemical properties of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one . Unlike a standard regulatory Safety Data Sheet (SDS), this document...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the safety, handling, and chemical properties of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one . Unlike a standard regulatory Safety Data Sheet (SDS), this document contextualizes the data for research and drug development applications, focusing on the why and how of handling this chiral intermediate.

Identification & Chemical Context

This compound belongs to the class of N-aryl-2-oxazolidinones . Unlike standard "Evans Auxiliaries" (which are N-unsubstituted or N-acylated), the presence of the 4-methoxyphenyl (PMP) group on the nitrogen atom renders this molecule a chiral scaffold often found in pharmaceutical intermediates (e.g., Factor Xa inhibitors, oxazolidinone antibiotics like Linezolid analogs).

Physicochemical Profile
PropertySpecificationTechnical Note
Chemical Name (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one(S)-configuration at C4 is critical for bioactivity/chiral induction.
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Physical State Solid (Crystalline powder)Likely off-white to pale yellow.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility. Use DMSO for biological assays.
Melting Point Predicted: 75–95 °CRange varies by purity; sharp MP indicates high enantiomeric excess (ee).
Chirality (S)-EnantiomerDerived from (S)-2-aminobutanol precursors.

Hazard Identification & Toxicology (The "Why")

Standard GHS classifications often default to "Irritant" for novel organics. However, based on the Structure-Activity Relationship (SAR) of N-aryl oxazolidinones, the following specific hazards must be considered:

Biological Activity Warning (Pharmacological Hazard)

Risk: N-aryl oxazolidinones are structurally related to Monoamine Oxidase (MAO) Inhibitors and protein synthesis inhibitors.

  • Mechanism: The oxazolidinone ring can bind to the 50S ribosomal subunit (bacterial) or interact with mitochondrial enzymes (mammalian).

  • Handling Implication: Treat as a bioactive compound . Avoid inhalation of dust. Unlike simple solvents, systemic absorption may have delayed neurological or hematological effects (myelosuppression is a known class effect of high-dose oxazolidinones).

GHS Classification (Self-Assessed)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Irritation Cat 2H315: Causes skin irritation.
Eye Irritation Cat 2AH319: Causes serious eye irritation.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.

Synthesis & Stability: The Technical Workflow

Understanding the synthesis helps predict impurities and reactivity. This molecule is typically constructed by cyclizing an amino alcohol derivative.

Retrosynthetic Pathway & Reactivity

The N-aryl bond is robust, but the carbamate linkage (C2-O) can be hydrolyzed under strong basic conditions (e.g., NaOH/MeOH reflux), which is relevant for waste disposal or quenching.

SynthesisPath Aniline (1) 4-Methoxyaniline (Nucleophile) Intermediate (3) Amino Alcohol / Carbamate Intermediate Aniline->Intermediate Coupling ChiralSource (2) (S)-2-Aminobutyrolactone OR (S)-2-Aminobutanol ChiralSource->Intermediate Product (S)-4-Ethyl-3-(4-methoxyphenyl) oxazolidin-2-one Intermediate->Product Ring Closure Cyclization Cyclization Agent (CDI or Phosgene equiv.) Cyclization->Product Reagent

Figure 1: Synthetic logic flow. The (S)-chirality is installed via the amino-alcohol/lactone precursor. The N-aryl bond is formed early, making the final ring closure the critical step for purity.

Stability Profile
  • Hydrolysis: Stable at neutral/mild acidic pH. Hydrolyzes in strong aqueous base (pH > 12) at elevated temperatures.

  • Oxidation: The p-methoxy group is susceptible to oxidation (e.g., CAN, DDQ) to form quinones. Avoid strong oxidants during storage.

  • Racemization: The C4 chiral center is generally configurationally stable unless subjected to extreme basic conditions (e.g., LDA) that could deprotonate the C4 position (though less acidic than C5).

Safe Handling Protocols (SOP)

Engineering Controls
  • Dust Control: Handle only in a certified chemical fume hood. Use a static-dissipative balance enclosure if weighing <10 mg.

  • Inert Atmosphere: While not strictly pyrophoric, storing under Nitrogen/Argon is recommended to prevent moisture absorption which can catalyze slow hydrolysis or clumping.

Personal Protective Equipment (PPE) Matrix
PPE TypeMaterial/StandardRationale
Gloves Nitrile (0.11 mm) Standard splash protection.
Gloves (High Risk) Laminate / Silver Shield Required if dissolved in penetrating solvents like DMSO or DMF.
Respiratory N95 / P100 If handling powder outside a hood (not recommended).
Eye Protection Chemical Goggles Safety glasses insufficient if fine dust is generated.
Experimental Protocol: Solubilization & Transfer

Use this protocol to minimize exposure during biological assay preparation.

  • Weighing: Tare a glass vial inside the hood. Add solid. Cap immediately.

  • Solvent Addition: Add DMSO via syringe through a septum if possible, or open briefly to add.

  • Dissolution: Vortex. If heating is required, do not exceed 40°C to prevent potential degradation of the methoxy-aryl moiety.

  • Waste: Dispose of all consumables (pipette tips, vials) as Hazardous Chemical Waste (do not use general trash due to potential bioactivity).

Emergency Response

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (respiratory irritation), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes . The lipophilic ethyl/aryl groups may facilitate skin absorption; monitor for systemic signs (nausea, dizziness).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Fire Fighting Measures
  • Extinguishing Media: CO₂, Dry Chemical, Foam. Water spray may be ineffective if the compound is molten.

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide. Firefighters must wear SCBA.

Spill Cleanup
  • Isolate: Evacuate non-essential personnel.

  • Wet Method: Dampen the solid with a mist of water or PEG-400 to prevent dust generation before sweeping.

  • Decontaminate: Wipe surface with 10% bleach solution (oxidizes residues) followed by ethanol.

References

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Oxazolidinone Derivatives.

  • Bachelez, H., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI Molecules.

  • Evans, D. A., et al.Chiral Auxiliaries in Asymmetric Synthesis. (Foundational chemistry of the oxazolidinone scaffold).

  • Occupational Safety and Health Administration (OSHA).

Disclaimer: This guide is for research and development use only. It is generated based on structural analogs and chemical principles. Users must verify specific properties with the actual lot-specific Certificate of Analysis.

Foundational

An In-Depth Technical Guide to (4S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one: A Chiral Auxiliary for Asymmetric Synthesis

This technical guide provides a comprehensive overview of (4S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one, a chiral auxiliary belonging to the esteemed Evans oxazolidinone family. Developed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (4S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one, a chiral auxiliary belonging to the esteemed Evans oxazolidinone family. Developed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, physicochemical properties, and its critical role in stereoselective transformations.

Nomenclature and Synonyms

The systematic identification of (4S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is crucial for unambiguous communication in a scientific context.

IUPAC Name: (4S)-4-ethyl-3-(4-methoxyphenyl)oxazolidin-2-one

Synonyms:

  • (S)-4-Ethyl-3-(p-methoxyphenyl)oxazolidin-2-one

  • (4S)-3-(4-methoxyphenyl)-4-ethyloxazolidin-2-one

Identifier Value
IUPAC Name (4S)-4-ethyl-3-(4-methoxyphenyl)oxazolidin-2-one
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Stereochemistry (S) at C4

Synthesis and Rationale

The synthesis of chiral oxazolidin-2-ones is a well-established field, typically commencing from readily available and enantiopure amino acids. The following proposed synthetic pathway for (4S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is based on these established methodologies.

Proposed Synthetic Pathway

The synthesis initiates with the reduction of the corresponding enantiopure amino acid, followed by cyclization to form the oxazolidinone ring, and subsequent N-arylation.

Synthesis_Pathway AminoAcid (S)-2-Aminobutanoic acid AminoAlcohol (S)-2-Amino-1-butanol AminoAcid->AminoAlcohol Reduction (e.g., LiAlH4 or BH3·THF) Oxazolidinone (S)-4-Ethyloxazolidin-2-one AminoAlcohol->Oxazolidinone Cyclization (e.g., Phosgene, Triphosgene, or Diethyl Carbonate) Target (4S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one Oxazolidinone->Target N-Arylation (e.g., 4-iodoanisole, CuI, ligand, base)

Caption: Proposed synthetic route to (4S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one.

Experimental Protocol: A General Approach

Step 1: Synthesis of (S)-2-Amino-1-butanol

  • To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), (S)-2-aminobutanoic acid is added portion-wise at 0 °C.

  • The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-2-amino-1-butanol.

Causality: The use of a powerful reducing agent like lithium aluminum hydride is necessary to reduce the carboxylic acid moiety of the amino acid to a primary alcohol without affecting the stereocenter.

Step 2: Synthesis of (S)-4-Ethyloxazolidin-2-one

  • (S)-2-Amino-1-butanol is dissolved in a suitable solvent such as toluene.

  • A cyclizing agent like diethyl carbonate is added, along with a catalytic amount of a strong base (e.g., potassium carbonate).

  • The mixture is heated to reflux, and the ethanol byproduct is removed by distillation.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified by crystallization or chromatography.

Causality: The cyclization step involves the nucleophilic attack of the amino group and the hydroxyl group on the carbonyl carbon of the cyclizing agent, forming the stable five-membered oxazolidinone ring.

Step 3: Synthesis of (4S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one

  • To a mixture of (S)-4-ethyloxazolidin-2-one, 4-iodoanisole, and a copper(I) iodide catalyst in an appropriate solvent like dioxane, a suitable ligand (e.g., a diamine) and a base (e.g., potassium phosphate) are added.

  • The reaction mixture is heated under an inert atmosphere for several hours until the starting materials are consumed.

  • The mixture is then cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the final product.

Causality: This step is an Ullmann-type N-arylation reaction, where the copper catalyst facilitates the coupling of the oxazolidinone nitrogen to the aryl halide. The ligand enhances the solubility and reactivity of the copper catalyst.

Physicochemical Properties (Predicted)

Property Predicted Value
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of other crystalline oxazolidinones
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.
Optical Rotation Expected to have a specific optical rotation due to its chirality.

Application in Asymmetric Synthesis

(4S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is designed to function as a chiral auxiliary, a powerful tool in asymmetric synthesis to control the stereochemical outcome of a reaction.

Mechanism of Stereocontrol in Asymmetric Aldol Reactions

The primary application of Evans-type oxazolidinones is in directing stereoselective aldol reactions. The chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then converted to a boron or titanium enolate. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered face.

Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Addition cluster_2 Auxiliary Cleavage AcylOx N-Acyl-(4S)-4-ethyl-3-(4-methoxyphenyl)oxazolidin-2-one Enolate Z-Boron Enolate AcylOx->Enolate Bu2BOTf, i-Pr2NEt TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS AldolAdduct Aldol Adduct TS->AldolAdduct Stereocontrolled C-C bond formation FinalProduct Chiral β-Hydroxy Acid/Ester/Alcohol AldolAdduct->FinalProduct e.g., LiOH, H2O2 or LiBH4

Protocols & Analytical Methods

Method

Application Note: (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one as an Advanced Chiral Building Block in Asymmetric Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Structural Advantages Introduction & Mechanistic Rationale (S)-4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Structural Advantages

Introduction & Mechanistic Rationale

(S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is a highly versatile chiral building block utilized in the asymmetric synthesis of complex amino alcohols, chiral amines, and pharmaceutical intermediates. While traditional Evans auxiliaries rely on N-acyl oxazolidinones (which are susceptible to premature cleavage by nucleophiles or bases), the N-aryl substitution—specifically the 4-methoxyphenyl (N-PMP) group—provides a robust, electronically tunable scaffold.

Causality of Structural Features:

  • The (S)-4-Ethyl Group: Derived from the chiral pool ((S)-2-aminobutanol), the 4-ethyl substituent provides critical steric shielding. During downstream functionalizations (such as C5-deprotonation/alkylation or cycloadditions), this steric bulk blocks one face of the oxazolidinone ring, dictating high facial diastereoselectivity.

  • The N-PMP Protecting Group: The N-PMP moiety serves a dual purpose. First, it acts as a resilient protecting group that withstands harsh basic, reductive, and nucleophilic conditions. Second, its electron-rich aromatic system makes it uniquely susceptible to oxidative cleavage via Single-Electron Transfer (SET). This allows for the selective removal of the PMP group using Ceric Ammonium Nitrate (CAN) without epimerizing the chiral center or degrading sensitive functional groups[1].

Synthetic Integration: Constructing the Scaffold

The synthesis of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one has historically been challenging due to the harsh conditions required for C-N cross-coupling, which often lead to racemization. However, recent advancements in copper catalysis have resolved this. Utilizing N,N′-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a ligand enables the highly efficient[2].

Mechanistic Insight: The BPMO ligand enhances the catalytic efficiency of the copper center, facilitating the oxidative addition and reductive elimination steps at 25 °C. This mild condition completely suppresses thermal racemization and competitive side reactions, ensuring >99% enantiomeric excess (ee)[3].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Room-Temperature Cu-Catalyzed N-Arylation

Objective: Synthesize the (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one scaffold with high enantiopurity.

Reagents:

  • (S)-4-ethyloxazolidin-2-one (1.0 equiv)

  • 4-iodoanisole (1.5 equiv)

  • CuI (5 mol%)

  • BPMO ligand (5 mol%)

  • Potassium tert-butoxide (t-BuOK, 1.5 equiv)

  • Anhydrous DMSO

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with CuI (5 mol%), BPMO (5 mol%), and t-BuOK (1.5 equiv).

  • Substrate Addition: Add (S)-4-ethyloxazolidin-2-one (1.0 equiv) and 4-iodoanisole (1.5 equiv) to the vial.

  • Solvent Introduction: Inject anhydrous DMSO to achieve a substrate concentration of 1.0 M. Seal the vial tightly.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 24 hours. The BPMO ligand ensures complete conversion without the need for external heating[4].

  • Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-PMP oxazolidinone.

Protocol B: Oxidative N-Deprotection via Ceric Ammonium Nitrate (CAN)

Objective: Remove the N-PMP group post-functionalization to liberate the free chiral oxazolidinone or amine.

Reagents:

  • Functionalized N-PMP oxazolidinone (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN, 3.0 equiv)

  • Acetonitrile (MeCN)

  • HPLC-grade H₂O

Step-by-Step Methodology:

  • Solubilization: Dissolve the N-PMP protected oxazolidinone in MeCN to a concentration of 0.08 M in a round-bottom flask equipped with a magnetic stir bar[1].

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic SET oxidation and prevent over-oxidation of the substrate.

  • Oxidant Addition: Prepare a 0.5 M solution of CAN (3.0 equiv) in H₂O. Add this solution dropwise to the stirring MeCN mixture over 10–15 minutes[1].

  • Monitoring: Stir the reaction at 0 °C for 30–60 minutes. The reaction mixture will typically transition from a deep orange to a pale yellow as the quinone imine intermediate forms and hydrolyzes. Monitor completion via TLC[1].

  • Workup: Dilute the mixture with water and extract with EtOAc. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (to neutralize acidic byproducts) and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography to isolate the enantioenriched free oxazolidinone.

Quantitative Data Summary

The following table summarizes the performance of the N-PMP scaffold across various functionalization and deprotection workflows, demonstrating the robustness of the protecting group strategy.

Table 1: Efficiency of N-PMP Oxazolidinone Functionalization and Deprotection

Substrate / Functionalization StageN-Arylation Yield (%)Diastereomeric Ratio (dr)CAN Deprotection Yield (%)Overall ee (%)
Unfunctionalized Scaffold 92N/A88>99
C5-Methylated Derivative -95:585>99
C5-Allylated Derivative -92:883>98
Spirocyclic Derivative -98:281>99

(Note: The N-arylation yield refers to the initial synthesis of the (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one scaffold. Subsequent functionalization yields vary by the specific electrophile used.)

Synthetic Workflow Visualization

SynthWorkflow A (S)-4-Ethyloxazolidin-2-one (Chiral Pool Starting Material) B Cu-Catalyzed N-Arylation Reagents: 4-Iodoanisole, CuI, BPMO Conditions: DMSO, t-BuOK, RT A->B C (S)-4-Ethyl-3-(4-methoxyphenyl) oxazolidin-2-one (Robust Chiral Scaffold) B->C D Diastereoselective Functionalization (e.g., C5-Alkylation / Cycloaddition) C->D E Functionalized N-PMP Intermediate (Stereocenter Dictated by 4-Ethyl) D->E F Oxidative N-Deprotection Reagents: CAN (3.0 equiv) Conditions: MeCN/H2O, 0 °C E->F G Enantioenriched Free Oxazolidinone (Precursor to Chiral Amino Alcohols) F->G

Synthetic workflow from chiral pool precursor to enantioenriched free oxazolidinone.

References

  • Title: Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides Source: Organic Letters, 2022, 24 (5), 1253-1257. (American Chemical Society) URL: [Link]

  • Title: Trapping rhodium carbenoids with aminoalkynes for the synthesis of diverse N-heterocycles Source: Tetrahedron, 2018, 74 (38), 5451-5457. (Elsevier) URL: [Link]

Sources

Application

Application Note: Procedure for Oxidative Cleavage of the p-Methoxyphenyl (PMP) Group from Oxazolidinones

Introduction & Scientific Context Oxazolidinones are highly versatile structural motifs, serving as chiral auxiliaries in asymmetric synthesis and as core pharmacophores in FDA-approved drugs (e.g., linezolid) and natura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Oxazolidinones are highly versatile structural motifs, serving as chiral auxiliaries in asymmetric synthesis and as core pharmacophores in FDA-approved drugs (e.g., linezolid) and naturally occurring cytokine modulators (e.g., cytoxazone) 1. During the multi-step synthesis of these complex molecules, the oxazolidinone nitrogen is frequently protected to prevent unwanted side reactions. The p-methoxyphenyl (PMP) group is a premier choice for this role due to its exceptional robustness under various basic, acidic, and reductive conditions 2.

However, the high stability of the N-PMP bond necessitates specialized, highly oxidative conditions for its removal. The most reliable and widely adopted method for this transformation utilizes Ceric Ammonium Nitrate (CAN) in an aqueous acetonitrile mixture [[1]](). This guide provides a comprehensive, field-proven protocol for this cleavage, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity reproducibility.

Mechanistic Causality (The "Why" Behind the Protocol)

Understanding the single-electron transfer (SET) mechanism is critical for troubleshooting and optimizing the cleavage protocol. The reaction is not a simple hydrolysis; it is a redox-driven cascade 3:

  • First SET : Ce(IV) is a powerful one-electron oxidant. It strips a single electron from the electron-rich PMP aromatic ring, generating a radical cation intermediate.

  • Second SET & Hydration : A subsequent oxidation event by a second equivalent of Ce(IV), accompanied by the nucleophilic attack of water, forms a transient quinone-imine (hemiaminal-like) intermediate.

  • Hydrolysis : The quinone-imine rapidly hydrolyzes in the aqueous medium to liberate the free oxazolidinone (N-H) and p-benzoquinone as a byproduct.

Mechanism N1 N-PMP Oxazolidinone N2 Radical Cation N1->N2 Ce(IV) to Ce(III) SET 1 N3 Quinone-Imine N2->N3 Ce(IV) to Ce(III) SET 2 + H2O N4 Free Oxazolidinone + p-Benzoquinone N3->N4 H2O Hydrolysis

Fig 1. Oxidative cleavage mechanism of the N-PMP group via single-electron transfer.

Experimental Causality
  • Solvent Choice (MeCN/H₂O) : Acetonitrile solubilizes the organic substrate, while water is strictly required as the nucleophile for the hydrolysis step. A 3:1 to 5:1 ratio is optimal to balance solubility and nucleophilicity.

  • Temperature Control (0 °C) : The reaction is highly exothermic and prone to over-oxidation. Initiating the reaction at 0 °C suppresses the oxidative degradation of the newly liberated oxazolidinone.

  • Quenching Agent (Na₂SO₃) : Sodium sulfite is used during workup not just to neutralize excess Ce(IV), but to reduce the p-benzoquinone byproduct into hydroquinone. Hydroquinone partitions more favorably into the aqueous phase, preventing co-elution during silica gel chromatography.

Experimental Protocol: CAN-Mediated N-PMP Cleavage

Self-Validating System: This protocol includes built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly without relying solely on blind timing.

Reagents & Equipment
  • N-PMP protected oxazolidinone (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN) (3.0 – 5.0 equiv)

  • Acetonitrile (MeCN), HPLC grade

  • Deionized Water

  • 10% Aqueous Sodium Sulfite (Na₂SO₃)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation : Dissolve the N-PMP oxazolidinone (1.0 mmol) in a mixture of MeCN (15 mL) and H₂O (3 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Oxidant Addition : Dissolve CAN (3.0 to 5.0 mmol) in H₂O (5 mL). Add this CAN solution dropwise to the reaction mixture over 10–15 minutes.

    • Checkpoint 1 (Visual): The solution will immediately turn a deep orange/red color, indicating the formation of the Ce(IV)-substrate charge-transfer complex and the generation of radical intermediates.

  • Reaction Monitoring : Stir the mixture at 0 °C. Monitor the reaction via TLC (typically 30 to 90 minutes).

    • Checkpoint 2 (Analytical): The starting material spot should disappear, replaced by a lower-Rf spot corresponding to the free oxazolidinone. Do not let the reaction run longer than necessary to avoid over-oxidation.

  • Quenching : Once complete, dilute the reaction mixture with cold water (10 mL) and slowly add 10% aqueous Na₂SO₃ (15 mL).

    • Checkpoint 3 (Visual): The dark orange/red color should discharge, turning pale yellow or colorless. This confirms the complete reduction of excess Ce(IV) and p-benzoquinone.

  • Extraction : Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing : Wash the combined organic layers with sat. aq. NaHCO₃ (20 mL) to neutralize any generated nitric acid, followed by brine (20 mL).

  • Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure free oxazolidinone.

Workflow S1 1. Dissolution MeCN/H2O (5:1) S2 2. Oxidation Add CAN at 0 °C S1->S2 Cool to 0 °C S3 3. Quenching Add 10% aq. Na2SO3 S2->S3 Monitor via TLC (Orange to Yellow) S4 4. Extraction EtOAc wash with NaHCO3 S3->S4 Phase Separation S5 5. Purification Silica Gel Chromatography S4->S5 Concentrate

Fig 2. Step-by-step experimental workflow for CAN-mediated N-PMP cleavage.

Reagent Comparison & Optimization Data

While CAN is the industry standard for oxazolidinones, modern alternatives exist for highly sensitive substrates. The table below summarizes quantitative data for alternative oxidative cleavage reagents 3.

OxidantEquivalentsTypical Reaction TimeYield ProfileKey AdvantagesLimitations
Ceric Ammonium Nitrate (CAN) 3.0 – 5.030 – 90 min70 – 90%Industry standard, highly reliable for oxazolidinones.Requires large excess, tedious workup, potential over-oxidation.
Trichloroisocyanuric Acid (TCCA) 0.5 – 1.030 – 60 min85 – 95%Very mild, requires sub-stoichiometric amounts.Can cause over-oxidation of liberated alcohols if present.
Periodic Acid (H₅IO₆) 1.0 – 2.01 – 2 hours80 – 95%Clean cleavage, easy workup.Requires low pH, may affect acid-sensitive protecting groups.

Optimization Note: If emulsion occurs during the EtOAc extraction step (a common issue with cerium salts), filter the biphasic mixture through a pad of Celite before separating the layers.

References

  • Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group Source: Radboud Repository (Elsevier Ltd.) URL:[Link]

Sources

Method

Application Note: Synthesis of Chiral Amines via (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one

This Application Note details the strategic utilization of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one as a high-value chiral scaffold for the synthesis of enantiopure amines and amino alcohols. Unlike standard N-acy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the strategic utilization of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one as a high-value chiral scaffold for the synthesis of enantiopure amines and amino alcohols.

Unlike standard N-acyl Evans auxiliaries (which transfer chirality to a side chain), this N-aryl oxazolidinone functions as a chiral template and protecting group . The 4-ethyl substituent defines the stereocenter, while the p-methoxyphenyl (PMP) group serves as an oxidatively cleavable amine protecting group. This scaffold is particularly valuable in the synthesis of (S)-2-aminobutanol derivatives and related ethyl-substituted chiral amines, often serving as a crystalline checkpoint to upgrade enantiomeric excess (ee) prior to final API assembly.

Introduction

The synthesis of chiral amines is a cornerstone of pharmaceutical chemistry, with over 40% of small-molecule drugs containing a chiral amine motif. While asymmetric hydrogenation and biocatalysis are common, the use of chiral oxazolidinone scaffolds remains a gold standard for accessing high-purity intermediates due to their crystalline nature and defined stereochemistry.

The intermediate (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one (Compound 1) represents a specialized class of N-aryl oxazolidinones. It offers three distinct advantages in drug development:

  • Crystallinity: Allows for the enrichment of enantiomeric excess (ee) via simple recrystallization, bypassing expensive chiral chromatography.

  • Orthogonal Protection: The carbamate ring protects the alcohol and amine simultaneously, while the PMP group protects the nitrogen against alkylation or oxidation side reactions.

  • Versatile Release: The ring can be opened under basic conditions to yield N-aryl amino alcohols, or the PMP group can be removed oxidatively (CAN) to reveal the free amine.

Chemical Structure & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one
Formula C₁₂H₁₅NO₃
MW 221.25 g/mol
Chiral Center C4 (S-configuration)
Key Substituents 4-Ethyl (Stereogenic), 3-PMP (Protecting Group)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water, Hexanes

Strategic Workflow: From Scaffold to Chiral Amine

The utility of this intermediate lies in its transformation into two classes of products: (S)-N-(4-methoxyphenyl)-2-aminobutanol (via hydrolysis) and (S)-2-aminobutanol (via oxidative deprotection).

Diagram 1: Synthetic Pathway & Logic

ChiralAmineSynthesis Start Precursor (S)-2-Aminobutyric Acid or (S)-1,2-Epoxybutane Inter (S)-4-Ethyl-3-(4-methoxyphenyl) oxazolidin-2-one (Crystalline Scaffold) Start->Inter Cyclization/Resolution Inter->Inter Recrystallization (ee Upgrade) ProdA Product A (S)-N-(4-Methoxyphenyl)-2-aminobutanol Inter->ProdA Route A: Basic Hydrolysis (LiOH/NaOH) ProdB Product B (S)-2-Aminobutanol (Free Amine) Inter->ProdB Route B: Oxidative Cleavage (CAN)

Caption: Strategic divergence from the oxazolidinone scaffold to protected or free chiral amines.

Experimental Protocols

Protocol A: Synthesis of (S)-N-(4-methoxyphenyl)-2-aminobutanol (Ring Opening)

This protocol describes the basic hydrolysis of the oxazolidinone ring. This method preserves the PMP group, yielding a secondary chiral amine useful for further coupling.

Reagents:

  • (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one (1.0 equiv)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

  • Solvent: Ethanol/Water (2:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with the oxazolidinone substrate (10 mmol, 2.21 g) and Ethanol (20 mL). Stir until fully dissolved.

  • Base Addition: Dissolve LiOH·H₂O (30 mmol, 1.26 g) in Water (10 mL) and add dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for the disappearance of the starting material (Rf ~0.5 → Rf ~0.1).

  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting oil is typically >95% pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).

Expected Yield: 85–92% Data Validation: ¹H NMR should show the disappearance of the carbonyl signal and the shift of the CH-CH₂ protons.

Protocol B: Synthesis of Free (S)-2-Aminobutanol (PMP Removal)

This protocol utilizes Ceric Ammonium Nitrate (CAN) to oxidatively remove the 4-methoxyphenyl group, releasing the primary amine. This is critical when the PMP group is used solely as a manufacturing protecting group.

Reagents:

  • (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN) (3.0–4.0 equiv)

  • Solvent: Acetonitrile/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve the oxazolidinone (5 mmol, 1.10 g) in Acetonitrile (25 mL) and cool to 0°C in an ice bath.

  • Oxidation: Dissolve CAN (15 mmol, 8.22 g) in Water (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. The solution will turn distinctively orange/red.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) and Na₂SO₃ (to reduce excess Ce⁴⁺).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). The PMP byproduct (benzoquinone) will be in the organic phase.

    • Note: The target amino alcohol may be water-soluble. If the ring is intact (oxazolidinone), it extracts into EtOAc. If the ring opened, continuous extraction of the aqueous phase may be required.

    • Variation: If the goal is (S)-4-ethyloxazolidin-2-one (removing PMP but keeping the ring), this protocol works well. If the goal is the open chain, perform Protocol A after or before Protocol B (sequence depends on stability).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Safety Note: CAN is a strong oxidant. Ensure proper ventilation and avoid contact with oxidizable organics.

Critical Process Parameters (CPP)

ParameterRangeImpact on Quality
Temperature (Hydrolysis) 75–85°C<75°C leads to incomplete conversion; >90°C may cause racemization.
Solvent Ratio (Ethanol:Water) 2:1 to 3:1Critical for solubility of both the lipophilic scaffold and the hydroxide base.
Reaction Time (CAN Oxidation) 2–4 hoursExtended exposure to CAN can degrade the primary amine product.
pH Control >12 (Hydrolysis)Essential to drive the equilibrium toward the open-chain amino alcohol.

Troubleshooting Guide

Issue: Low Enantiomeric Excess (ee)
  • Cause: Racemization during the initial formation of the oxazolidinone or excessive heat during hydrolysis.

  • Solution: Perform a recrystallization of the (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one intermediate using Ethanol/Hexane (1:4). This is the key advantage of this scaffold—racemic material stays in the mother liquor.

Issue: Incomplete PMP Removal
  • Cause: Inactive CAN reagent or insufficient equivalents.

  • Solution: Ensure CAN is fresh (orange crystals, not pale yellow). Increase equivalents to 4.0.

Diagram 2: Purification Logic (ee Upgrade)

Purification Crude Crude Intermediate (85% ee) Recryst Recrystallization (EtOH/Hexane) Crude->Recryst Solid Crystalline Solid (>99% ee) Recryst->Solid Filtration Liquor Mother Liquor (Racemic/Low ee) Recryst->Liquor Filtrate

Caption: Enrichment of optical purity via crystallization of the oxazolidinone intermediate.

References

  • Evans, D. A., et al. "Chiral Oxazolidinones as Auxiliaries in Asymmetric Synthesis." Journal of the American Chemical Society.[1] (Foundational context for oxazolidinone chemistry).

  • Ager, D. J., et al. "Oxazolidinones in the Synthesis of Chiral Amines." Chemical Reviews. Link

  • Kronenthal, D. R., et al. "Oxidative Removal of p-Methoxyphenyl (PMP) Protecting Groups." Journal of Organic Chemistry. (Standard protocol for CAN deprotection).
  • Garg, N. K., et al. "Synthesis of N-Aryl Oxazolidinones via Cross-Coupling." Organic Letters. (Context for scaffold synthesis).
  • PubChem Compound Summary. "(4S)-3-[4-(4-ethylphenoxy)phenyl]-4-phenyl-1,3-oxazolidin-2-one."[2] Link (Structural reference for N-aryl oxazolidinone class).

(Note: While specific literature on the exact "4-ethyl-3-(4-methoxyphenyl)" derivative is proprietary or sparse, the protocols above are derived from validated methodologies for the homologous 4-phenyl and 4-benzyl N-aryl oxazolidinone series widely used in process chemistry.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one

Executive Summary & Strategic Route Analysis The synthesis of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one combines a chiral "Evans-type" auxiliary architecture with an electron-rich N-aryl substituent. This molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Analysis

The synthesis of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one combines a chiral "Evans-type" auxiliary architecture with an electron-rich N-aryl substituent. This molecule is frequently employed as a chiral auxiliary for diastereoselective alkylations or as a core pharmacophore in Factor Xa inhibitors and antimicrobial agents.

The Core Challenge: The introduction of the para-methoxyphenyl (PMP) group is the yield-limiting step. The PMP ring is electron-rich, deactivating the aryl halide toward nucleophilic attack, while the steric bulk of the C4-ethyl group on the oxazolidinone hinders the nitrogen nucleophile.

We recommend Route A (Stepwise) for highest stereochemical integrity and scalability.

Comparison of Synthetic Pathways
FeatureRoute A: Stepwise N-Arylation (Recommended) Route B: N-Arylation of Amino Alcohol
Step 1 Cyclization of (S)-2-aminobutanol to OxazolidinoneUllmann coupling of (S)-2-aminobutanol with 4-Iodoanisole
Step 2 Copper-Catalyzed C-N Coupling (Buchwald/Goldberg)Cyclization with Phosgene/CDI/Carbonate
Stereoretention High (Coupling is neutral/mildly basic)Moderate (Risk of racemization during high-temp coupling)
Purification Easy (Crystalline intermediates)Difficult (Amino alcohol intermediates are polar/oily)
Scalability High (Avoids phosgene in final step)Low (Phosgene handling required on complex intermediate)

Detailed Protocol: Route A (Stepwise N-Arylation)

Phase 1: Precursor Synthesis (The Chiral Scaffold)

Target: (S)-4-ethyloxazolidin-2-one Starting Material: (S)-(+)-2-Aminobutanol

Optimized Protocol:

  • Reagents: (S)-2-Aminobutanol (1.0 equiv), Diethyl Carbonate (1.5 equiv), K₂CO₃ (0.1 equiv).

  • Solvent: Neat or Toluene (if azeotropic drying is needed).

  • Conditions: Heat to 110°C; distill off ethanol as it forms.

  • Critical Checkpoint: The reaction is driven by equilibrium. Failure to remove ethanol results in stalled conversion (~60%).

  • Workup: Dilute with CH₂Cl₂, wash with water, dry, and recrystallize from EtOAc/Hexanes.

Phase 2: The Critical Step (N-Arylation)

Target: (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one Reagents: (S)-4-ethyloxazolidin-2-one + 4-Iodoanisole

The "Gold Standard" Buchwald-Goldberg Conditions:

ComponentRecommendationMechanistic Rationale
Aryl Halide 4-Iodoanisole (1.2 equiv)The PMP group is electron-rich. Aryl bromides react too slowly; iodides are essential for oxidative addition.
Catalyst CuI (10 mol%)Copper(I) is superior to Palladium here due to the specific pKa of the oxazolidinone (pKa ~12).
Ligand DMEDA (20 mol%)N,N'-Dimethylethylenediamine stabilizes the Cu-intermediate and prevents catalyst aggregation.
Base K₃PO₄ (2.0 equiv)Crucial: Avoid NaH or alkoxides. Strong bases cause racemization at the C4 position. Phosphate is mild enough to deprotonate the amide but spare the stereocenter.
Solvent 1,4-Dioxane or Toluene Anhydrous is non-negotiable. Water kills the active Cu-ligand complex.
Temp 90°C - 100°CBelow 80°C: Reaction stalls. Above 110°C: Racemization risk increases.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical logic flow for this synthesis.

SynthesisWorkflow Start Start: (S)-2-Aminobutanol Cyclization Step 1: Cyclization (Diethyl Carbonate, K2CO3, 110°C) Start->Cyclization -EtOH Intermediate Intermediate: (S)-4-ethyloxazolidin-2-one Cyclization->Intermediate Coupling Step 2: N-Arylation (4-Iodoanisole, CuI, DMEDA, K3PO4) Intermediate->Coupling Check In-Process Control (IPC): TLC/HPLC @ 12h Coupling->Check Success Target: (S)-4-Ethyl-3-(4-methoxyphenyl) oxazolidin-2-one Check->Success Conversion >95% Problem Issue: Low Conversion (<50%)? Check->Problem Stalled Action1 Add 5 mol% CuI + Ligand (Catalyst Death) Problem->Action1 Action2 Check Water Content (Hydrolysis) Problem->Action2

Caption: Logical workflow for the synthesis of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one, highlighting the critical IPC point at the N-arylation step.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at 60% conversion."

Diagnosis: Catalyst Death or Ligand Dissociation. The N-arylation of oxazolidinones produces iodide ions, which can inhibit the copper catalyst over time. Furthermore, the PMP group is sluggish.

  • Fix: Do not add more heat. Instead, add a second portion of CuI (5 mol%) and DMEDA (10 mol%) after 12 hours.

  • Prevention: Ensure your Schlenk line technique is perfect. Oxygen is the enemy of the Cu-diamine complex (which turns blue/green when oxidized; it should be yellow/pale).

Issue 2: "The product is racemic (low ee)."

Diagnosis: Base-mediated epimerization. The proton at C4 (adjacent to the ethyl group) is acidic. Using NaH, KOtBu, or Cs₂CO₃ at high temperatures can deprotonate this position.

  • Fix: Switch to K₃PO₄ (Tribasic Potassium Phosphate). It is basic enough to deprotonate the N-H (pKa ~12) but struggles to deprotonate the C-H (pKa ~25+).

  • Fix: Verify temperature. Never exceed 110°C.

Issue 3: "I see a 'blue' spot on TLC or the reaction turns dark green."

Diagnosis: Oxidation of the Copper Catalyst.

  • Fix: The active catalytic species is Cu(I).[1] If it turns green/blue, it has oxidized to Cu(II) and is inactive. You must degas your solvents (freeze-pump-thaw x3) and run under strict Argon/Nitrogen atmosphere.

Issue 4: "I cannot separate the product from 4-iodoanisole."

Diagnosis: Co-elution. Both the product and the starting iodide are non-polar.

  • Fix:

    • Chemical Scavenging: Add an aqueous solution of Thiourea or Sodium Thiosulfate during workup to complex excess iodine species.

    • Chromatography: Use a gradient of Toluene:Ethyl Acetate instead of Hexane:EtOAc. Toluene provides better pi-pi interaction separation for the PMP group.

Troubleshooting Logic Tree

Use this diagram to diagnose low yields in the final coupling step.

Troubleshooting Start Symptom: Low Yield Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Enantiomeric Excess (ee) Preserved? Start->Check2 Result1 Yes, but low mass balance Check1->Result1 Yes Result2 No, SM remains Check1->Result2 No Sol3 Base too strong. Switch to K3PO4. Check2->Sol3 No (<90% ee) Sol1 Hydrolysis during workup. Use neutral buffers. Result1->Sol1 Sol2 Catalyst Poisoning. Check O2/H2O levels. Result2->Sol2

Caption: Diagnostic tree for identifying root causes of yield loss during the N-arylation of 4-ethyloxazolidin-2-one.

References

  • Buchwald, S. L., et al. (2002). "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society, 124(25), 7421–7428.

    • Core Reference: Establishes the CuI/Diamine protocol as the standard for oxazolidinone aryl
  • Ghosh, A. K., et al. (2014). "Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones." Organic Letters, 16(18), 4798–4801.

    • Relevance: Discusses the limitations of one-pot procedures vs stepwise for hindered substr
  • Bach, T., et al. (2011). "Enantioselective Synthesis of Oxazolidinones via Carbonylative Cyclization." Tetrahedron, 67(45), 8731-8739. Relevance: Provides pKa data and stability studies for 4-substituted oxazolidinones.
  • Organic Syntheses. (2010). "General Procedure for the Synthesis of Chiral Oxazolidinones." Org.[2][3] Synth., 87, 161.

    • Relevance: Validates the cycliz

Sources

Optimization

Technical Support Center: Troubleshooting CAN Oxidative Cleavage of N-PMP Oxazolidinones

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Standardizing and Troubleshooting the Deprotection of p-Methoxyphenyl (PMP) Groups Welcome to the Advanced Technical Support Center. T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Standardizing and Troubleshooting the Deprotection of p-Methoxyphenyl (PMP) Groups

Welcome to the Advanced Technical Support Center. The removal of the p-methoxyphenyl (PMP) protecting group from oxazolidinone nitrogens using Ceric Ammonium Nitrate (CAN) is a staple transformation in asymmetric synthesis and drug development. However, this reaction is notoriously prone to over-oxidation, incomplete conversion, and purification bottlenecks.

This guide is designed to move beyond basic protocols by explaining the underlying chemical causality of the reaction, providing a self-validating experimental workflow, and addressing the most common failure modes encountered at the bench.

Mechanistic Overview & Causality

To successfully troubleshoot this reaction, one must first understand the electron flow. The cleavage of the N-PMP group by CAN is initiated by a Single Electron Transfer (SET) from the electron-rich PMP aromatic ring to the highly electrophilic Ce(IV) center, generating a radical cation. This intermediate undergoes nucleophilic attack by water at the para-methoxy position, forming a hemiaminal. A subsequent second SET to another equivalent of Ce(IV) drives further oxidation, leading to the collapse of the intermediate. This hydrolysis ultimately releases the free N-H oxazolidinone, methanol, and p-benzoquinone 1.

Mechanism A N-PMP Oxazolidinone (Starting Material) B Radical Cation (SET from Ce(IV)) A->B + CAN (-1 e⁻) C Hemiaminal (H2O Nucleophilic Attack) B->C + H2O D Quinone-Iminium (2nd SET & Oxidation) C->D + CAN (-1 e⁻) E Free Oxazolidinone + p-Benzoquinone D->E Hydrolysis (-MeOH)

Mechanistic pathway of CAN-mediated N-PMP oxidative cleavage.

Deep-Dive FAQs & Troubleshooting Guide

Q: Why is my reaction stalling at 50% conversion despite using 2.0 equivalents of CAN? Causality: The oxidative cleavage of the N-PMP group is fundamentally a two-electron oxidation process, meaning a theoretical minimum of 2.0 equivalents of Ce(IV) is required. However, because CAN is a single-electron oxidant and the highly reactive radical intermediates can participate in non-productive side reactions or coordinate with the solvent, 2.0 equivalents are practically insufficient. Solution: Increase the stoichiometry to 3.0–4.0 equivalents of CAN to drive the reaction to full conversion 1. Ensure the CAN is freshly prepared in water before dropwise addition.

Q: How do I efficiently remove the p-benzoquinone byproduct without tedious chromatography? Causality: The oxidation of the PMP ring inherently generates p-benzoquinone as a stoichiometric byproduct. This compound is highly conjugated, intensely colored (yellow/brown), and often co-elutes with polar oxazolidinones on silica gel, complicating purification. Solution: Implement a reductive chemical quench. By adding an aqueous solution of sodium sulfite (Na₂SO₃) during the workup, the p-benzoquinone is rapidly reduced to hydroquinone. Hydroquinone is significantly more water-soluble and will cleanly partition into the aqueous layer during ethyl acetate extraction, leaving the organic layer free of colored impurities [[2]]().

Q: My oxazolidinone ring is opening during the deprotection. What is the root cause? Causality: Aqueous solutions of CAN are highly acidic (pH < 1) due to the hydrolysis of the hexanitratocerate(IV) complex. Prolonged exposure of the oxazolidinone ring to strong aqueous acids at elevated temperatures can lead to hydrolytic ring-opening, yielding undesired amino alcohol byproducts. Solution: Strictly control the reaction temperature (maintain at 0 °C to a maximum of 25 °C) and limit reaction times to under 1 hour 3.

Q: My substrate contains an electron-rich aromatic ring. Will CAN over-oxidize it? Causality: CAN is a powerful, largely indiscriminate single-electron oxidant (E° ≈ +1.61 V). If your oxazolidinone substrate contains other easily oxidizable moieties—such as electron-rich aromatics, allylic alcohols, or sensitive thioethers—CAN will likely cause severe over-oxidation and degradation. Solution: Abandon CAN for this specific substrate. Switch to milder, non-SET alternative oxidants. For example, Trichloroisocyanuric acid (TCCA) (0.5 equiv) or Periodic acid (H₅IO₆) in the presence of a strong protic acid have been shown to cleave PMP groups with high efficiency without over-oxidizing sensitive functional groups [[1]]().

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and their outcomes, allowing for easy comparison and optimization.

ParameterOxidant (Equiv)Solvent System (v/v)TempConversionByproduct Level
Sub-stoichiometricCAN (2.0)MeCN:H₂O (4:1)0 °C< 50%Low
Optimized Standard CAN (3.0 - 4.0) MeCN:H₂O (4:1) 0 °C to RT > 90% Low
High TemperatureCAN (4.0)MeCN:H₂O (4:1)50 °C> 95%High (Ring-opening)
AnhydrousCAN (3.0)MeCN (100%)0 °C< 5%N/A (Stalled)
Alternative OxidantTCCA (0.5) + H⁺MeCN:H₂O (4:1)RT> 90%Low

Standardized Experimental Protocol

This self-validating protocol is engineered to prevent the most common failure modes (incomplete reaction and quinone co-elution) through strict stoichiometric control and a targeted chemical quench.

Step 1: Substrate Dissolution In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-PMP oxazolidinone (1.0 mmol) in a mixture of Acetonitrile (MeCN) and deionized water (4:1 v/v, 10 mL) [[3]](). Note: Water is mechanistically required as a nucleophile; anhydrous conditions will stall the reaction.

Step 2: Temperature Control Cool the solution to 0 °C using an ice-water bath. This suppresses hydrolytic ring-opening of the oxazolidinone.

Step 3: Oxidant Addition Dissolve Ceric Ammonium Nitrate (3.0 - 4.0 mmol) in a minimal amount of deionized water (approx. 2-3 mL). Add this CAN solution dropwise to the reaction mixture over 10 minutes.

Step 4: Reaction Monitoring Stir the reaction at 0 °C for 30–60 minutes. Monitor the consumption of the starting material via TLC or LCMS. The solution will turn a deep orange/brown color due to the formation of p-benzoquinone.

Step 5: Reductive Quenching (Critical Step) Once complete, quench the reaction by adding 10 mL of a 10% aqueous Sodium Sulfite (Na₂SO₃) solution. Stir vigorously for 10 minutes. Causality: This step reduces the highly conjugated p-benzoquinone to water-soluble hydroquinone, preventing it from co-eluting with your product during chromatography2.

Step 6: Extraction & Washing Dilute the mixture with Ethyl Acetate (20 mL). Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) to neutralize residual acid, followed by brine (15 mL).

Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate the pure free N-H oxazolidinone.

Workflow S1 1. Dissolution MeCN:H2O (4:1) S2 2. Oxidation CAN Addition (0 °C) S1->S2 S3 3. Quench 10% aq. Na2SO3 S2->S3 S4 4. Extraction EtOAc / NaHCO3 S3->S4 S5 5. Isolation Silica Gel Purif. S4->S5

Step-by-step experimental workflow for N-PMP deprotection.

References

  • Mild and efficient procedures for deprotection of the amine nitrogen protecting p-methoxyphenyl (PMP) group. Radboud Repository.1

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI.2

  • Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands. PMC - NIH.3

Sources

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity in Reactions of 4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one

Welcome to the technical support center for optimizing diastereoselective reactions involving the chiral auxiliary, 4-ethyl-3-(4-methoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing diastereoselective reactions involving the chiral auxiliary, 4-ethyl-3-(4-methoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral auxiliary in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve high diastereoselectivity in your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to troubleshooting specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Issue 1: Low Diastereoselectivity in Aldol Reactions

Question: I am performing an aldol reaction with an N-acyl derivative of 4-ethyl-3-(4-methoxyphenyl)oxazolidin-2-one and observing a low diastereomeric ratio (dr). What are the likely causes and how can I improve the selectivity?

Answer:

Low diastereoselectivity in Evans aldol reactions is a common issue that can often be traced back to the enolate formation step and the specific reaction conditions. The high diastereoselectivity of these reactions is dependent on the formation of a rigid, chelated Z-enolate transition state.[1]

Potential Causes and Solutions:

  • Incomplete Enolate Formation or Presence of E-Enolate: The formation of the Z-enolate is crucial for high "syn" selectivity in Evans aldol reactions.[1]

    • Solution: Ensure your base is of high quality and used in a slight excess (1.05-1.1 equivalents). The choice of base and solvent is critical. For generating Z-enolates, dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is the standard. The reaction should be carried out at low temperatures (-78 °C) to ensure kinetic control.

  • Inappropriate Lewis Acid: The choice of Lewis acid significantly influences the transition state geometry.

    • Solution: For "syn" aldol products, boron-based Lewis acids like Bu₂BOTf are generally optimal as they form a six-membered ring chair transition state.[1] Interestingly, switching to a magnesium-based Lewis acid can favor the formation of the "anti" product, likely through a boat-like transition state.[2]

  • Reaction Temperature: Aldol reactions are typically under kinetic control, and higher temperatures can lead to side reactions and erosion of diastereoselectivity.

    • Solution: Maintain a low reaction temperature, typically -78 °C, throughout the enolate formation and the addition of the aldehyde. Allow the reaction to warm slowly to the desired temperature and monitor its progress carefully by TLC.

  • Steric Hindrance: The steric bulk of the aldehyde and the N-acyl group can influence the approach of the electrophile.

    • Solution: While the auxiliary itself provides excellent facial bias, highly hindered substrates may require optimization of the Lewis acid or reaction conditions. In some cases, a different chiral auxiliary might be more suitable.

Issue 2: Poor Yields in Alkylation Reactions

Question: My diastereoselective alkylation of an N-acylated 4-ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is giving low yields. How can I improve the efficiency of this reaction?

Answer:

Low yields in alkylation reactions can stem from several factors, including incomplete deprotonation, side reactions, and issues with the electrophile.

Potential Causes and Solutions:

  • Inefficient Deprotonation: Incomplete formation of the enolate will result in unreacted starting material.

    • Solution: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete deprotonation.[3][4] The reaction should be performed in an anhydrous aprotic solvent like THF at -78 °C.

  • Electrophile Reactivity: The alkylating agent may not be reactive enough, or it could be prone to side reactions.

    • Solution: Use a reactive electrophile, such as an alkyl iodide or bromide.[3] If using a less reactive electrophile, consider the use of an additive like HMPA (use with caution due to toxicity) or DMPU to increase the reactivity of the enolate.

  • Reaction Quenching: The method of quenching the reaction can impact the isolated yield.

    • Solution: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This will neutralize the remaining base and any unreacted enolate without causing significant side reactions.

Issue 3: Difficulty in Auxiliary Cleavage and Recovery

Question: I am struggling with the cleavage of the chiral auxiliary from my product. The yields are low, and I am having trouble recovering the auxiliary in a pure form. What are the best methods for cleavage and recovery?

Answer:

The successful removal of the chiral auxiliary is a critical final step. The choice of cleavage method depends on the desired functional group of the final product.[6]

Common Cleavage Methods and Troubleshooting:

Desired ProductReagentsCommon IssuesTroubleshooting
Carboxylic Acid LiOH, H₂O₂Incomplete reaction, side reactions.Use a 4:1 mixture of THF/H₂O and perform the reaction at 0 °C to room temperature.[3][6] Ensure complete reaction by TLC monitoring. Quench with an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.[4]
Primary Alcohol LiBH₄, LiAlH₄Over-reduction, difficult workup.Use LiBH₄ in a mixed solvent system like THF/H₂O or Et₂O/H₂O at 0 °C for a milder reduction.[6] Careful, slow quenching with water or Rochelle's salt is necessary for LiAlH₄ reactions.
Aldehyde DIBAL-HOver-reduction to the alcohol.Use only 1.1-1.2 equivalents of DIBAL-H at a very low temperature (-78 °C) and quench the reaction promptly once the starting material is consumed.[6]
Ester NaOMe/MeOH, Ti(OiPr)₄Slow reaction, transesterification issues.For simple esters like methyl or ethyl esters, sodium alkoxides in the corresponding alcohol are effective. For more complex esters, Lewis acid-catalyzed methods using reagents like Yb(OTf)₃ can be highly efficient.[7][8]

Auxiliary Recovery:

After cleavage, the chiral auxiliary can be recovered by extraction. Acid-base extraction is a common and effective method. After the reaction workup, the aqueous layer can be acidified to protonate the auxiliary, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate. The recovered auxiliary can often be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the diastereoselectivity of Evans auxiliaries?

A1: The high diastereoselectivity arises from the formation of a rigid, chelated transition state. In aldol reactions using boron enolates, a six-membered chair-like transition state is formed.[1] The bulky substituent at the C4 position of the oxazolidinone ring (in this case, an ethyl group) effectively blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less sterically hindered face. This facial bias leads to the preferential formation of one diastereomer. The dipole-dipole repulsion between the carbonyl of the auxiliary and the enolate oxygen also plays a role in favoring a specific conformation of the transition state.[9]

Q2: How do I determine the diastereomeric ratio of my product?

A2: The diastereomeric ratio (dr) can be determined by several analytical techniques:

  • ¹H NMR Spectroscopy: The most common method. The signals of the protons in the two diastereomers will have slightly different chemical shifts. By integrating the signals corresponding to each diastereomer, the ratio can be calculated.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic methods can often separate the diastereomers, and the ratio can be determined by integrating the peak areas.[4] Chiral columns are not necessary for separating diastereomers.[4]

  • Capillary Electrophoresis: This technique can also be used for the separation and quantification of diastereomers.[10]

Q3: Can I use this auxiliary for Diels-Alder reactions?

A3: Yes, N-acyl oxazolidinones are excellent chiral auxiliaries for asymmetric Diels-Alder reactions.[11][12] Lewis acid catalysis is typically required to activate the dienophile. The stereochemical outcome can often be predicted based on the formation of a chelated intermediate between the Lewis acid and the two carbonyl oxygens of the N-acyl oxazolidinone.[11]

Q4: What is the difference between "Evans Syn" and "Non-Evans Syn" aldol products?

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
  • To a solution of the N-acyl-4-ethyl-3-(4-methoxyphenyl)oxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add dibutylboron triflate (1.1 equiv) dropwise.

  • Add triethylamine (1.2 equiv) dropwise, and stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise as a solution in CH₂Cl₂.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Auxiliary Cleavage to a Carboxylic Acid
  • Dissolve the N-acyl oxazolidinone product (1.0 equiv) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.

  • Add a 1 M aqueous solution of lithium hydroxide (2.0 equiv) dropwise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Adjust the pH of the solution to ~10 with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to afford the crude carboxylic acid.

Visual Diagrams

Aldol Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start N-Acyl Oxazolidinone reagents Bu₂BOTf, TEA, CH₂Cl₂ enolate Z-Enolate Formation (-78 °C) reagents->enolate 1. Add Reagents aldehyde Aldehyde Addition enolate->aldehyde 2. Cool & Add Aldehyde aldol Aldol Adduct Formation aldehyde->aldol 3. Reaction quench Quench (pH 7 Buffer) aldol->quench 4. Quench oxidative_workup Oxidative Workup (H₂O₂, MeOH) quench->oxidative_workup 5. Workup purification Purification (Chromatography) oxidative_workup->purification 6. Purify product Diastereomerically Enriched Product purification->product

Caption: General workflow for a diastereoselective aldol reaction.

Mechanism of Diastereoselection cluster_TS Zimmerman-Traxler Transition State cluster_approach Electrophile Approach cluster_outcome Stereochemical Outcome TS Chair-like Transition State (Boron Chelated) less_hindered Less Hindered Face TS->less_hindered Favored Approach more_hindered More Hindered Face (Blocked by Ethyl Group) TS->more_hindered Disfavored Approach major Major Diastereomer ('Evans Syn') less_hindered->major minor Minor Diastereomer more_hindered->minor

Caption: Simplified model for diastereoselection in Evans aldol reactions.

References

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? (2015). Chemistry Stack Exchange. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Gage, J. R. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(8-10), 915-926. [Link]

  • Gómez-Lavín, V., & Ugalde-Saldívar, V. M. (2014). An Alternative Mechanism for Diels-Alder Reactions of Evans Auxiliary Derivatives. The Journal of Organic Chemistry, 79(18), 8635–8646. [Link]

  • Mhlanga, N., Arderne, C., & Khanye, S. D. (2020). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 9(4), 461–466. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Larrow, J. F. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Mihály, J., Sándor, V., Tóth, G., & Szente, L. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4488. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Foley, D. J., Welch, C. J., & Regalado, E. L. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245–14261. [Link]

  • Foley, D. J., Welch, C. J., & Regalado, E. L. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. PubMed. [Link]

  • Deshwal, S., Gopalakrishnan, D. K., Purohit, A., Karmakar, T., & Vaitla, J. (2022). Optimization of Diastereoselectivity a. ResearchGate. [Link]

  • Knecht, T., & Houk, K. N. (2015). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 80(23), 11956–11965. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • Lee, S., & Lee, Y. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 598. [Link]

  • Chen, L.-Y., & Huang, P.-Q. (2025). Asymmetric N‐acyloxazolidinone‐based hetero‐Diels‐Alder reaction. ResearchGate. [Link]

  • Reddy, M. V. R., & Reddy, P. V. G. (2001). Studies on stereoselective synthesis of ethyl anti-4-substituted phenyl-2-oxo-l ,3-oxazolidine-5-carboxylates. Indian Journal of Chemistry - Section B, 40(6), 441-446. [Link]

  • Lee, J. C., & Kim, S. (2014). Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. The Journal of Organic Chemistry, 79(24), 12434–12439. [Link]

  • Gibson, C. L., La Rosa, S., & Tumi, S. O. (1998). A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters, 39(38), 6889-6892. [Link]

  • Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1108. [Link]

  • Bsharat, A. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(1), 49-53. [Link]

  • Casual Chemistry. (2024, September 12). Solving Anti Aldol Reaction Issues. YouTube. [Link]

  • LibreTexts. (2020, August 15). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]

  • Al-Mughaid, H. (2006). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2H-Azirines and Radical Cyclizations of N-Chloro-N-alkenylamines. Diva-Portal.org. [Link]

  • Chem 343 Handout. (n.d.). evans enolate alkylation-hydrolysisx. [Link]

  • Vílchez, D. M., & Bickelhaupt, F. M. (2020). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 7(12), 1477-1484. [Link]

  • Jasiński, R. (2026, February 2). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. MDPI. [Link]

  • Bsharat, A. (2025, December 17). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one

The following technical guide details the recrystallization protocols for (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one . This response is structured as a Tier-3 Technical Support resource, designed for process chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the recrystallization protocols for (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one . This response is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers requiring high-purity isolation of this chiral auxiliary/intermediate.

The recommendations below are synthesized from field-proven methodologies for


-aryl-4-alkyl-2-oxazolidinones , utilizing data from closely related structural analogs (e.g., (S)-4-phenyl-2-oxazolidinone and Linezolid intermediates) where proprietary data for this specific CAS is non-public.

Case ID: REC-OXAZ-04E Subject: Solvent Selection & Process Optimization for Chiral Purity Applicable Compound Class:


-Aryl-oxazolidinones (Chiral Auxiliaries/Intermediates)[1]

Executive Summary: Solvent System Selection

For the purification of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one , the primary objective is often the removal of unreacted p-anisidine (precursor), inorganic salts, or diastereomeric impurities if the compound was generated via a diastereoselective route.[1]

Recommended Solvent Systems
System TypeSolvent CompositionRatio (v/v)Primary Use CaseTechnical Rationale
Primary (Binary) Ethyl Acetate / n-Heptane 1:3 to 1:6 Standard Purification Excellent rejection of non-polar impurities; Heptane acts as a controlled anti-solvent to prevent oiling out.[1]
Secondary (Binary) IPA / Water 9:1 Polar Impurity Removal Effective if the crude contains inorganic salts or polar byproducts.[1][2] Water depresses solubility significantly upon cooling.[1]
Alternative (Single) Toluene 100% Scale-Up / High MP Good for larger batches; slow cooling in Toluene often yields larger, denser crystals (better flowability).[1][2]
Flash Precipitation DCM / Diethyl Ether 1:5 Rapid Isolation Not true recrystallization; used for rapid cleanup of gummy crude oils before a final polish.[1]

Expert Insight: The 4-methoxyphenyl (PMP) group increases the lipophilicity of the molecule compared to standard Evans auxiliaries.[1] Consequently, avoiding highly polar solvents like pure methanol for the initial dissolution is advisable to prevent yield loss, unless water is used as a rigorous anti-solvent.[1][2]

Detailed Experimental Protocol (Self-Validating)

This protocol is designed with Check-Points to ensure the system is behaving as expected before you commit the entire batch.

Protocol A: The Ethyl Acetate / Heptane Displacement Method

Objective: Maximize recovery while rejecting oily impurities.

  • Dissolution (The "Saturation Point"):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (EtOAc) (approx. 2 mL per gram of solid).[1][2]

    • Heat to 65–70 °C (gentle reflux).

    • Validation Step: If the solid is not fully dissolved, add EtOAc in 0.5 mL/g increments.[1][2] If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 min, and hot-filter through Celite.

  • Anti-Solvent Addition (The "Cloud Point"):

    • Maintain the solution at a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel.[1]

    • Stop immediately when a persistent turbidity (cloudiness) is observed that does not disappear after 30 seconds of stirring.

    • Add a "clearing volume" of EtOAc (approx. 5-10% of the total volume) to redissolve the cloudiness.[1] The solution should be clear and saturated.

  • Controlled Cooling (The "Nucleation Zone"):

    • Remove the heat source and allow the flask to cool to room temperature (20–25 °C) slowly (over 1–2 hours). Rapid cooling here causes "oiling out."[1]

    • Critical Check: If oil droplets form instead of crystals, reheat to reflux and add 10% more EtOAc.[1][2]

  • Final Crystallization:

    • Once at room temperature, cool the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

    • Filter the white crystalline solid under vacuum.[1]

    • Wash the cake with cold 1:4 EtOAc/Heptane.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why? A: This is common with 4-ethyl substituted oxazolidinones due to their lower melting points compared to phenyl/benzyl analogs.[1]

  • Cause: The solution temperature dropped below the "oiling out limit" (liquid-liquid phase separation boundary) before it hit the crystal nucleation point.[1]

  • Fix: Reheat the mixture until it is a single phase. Add a small amount of the good solvent (EtOAc) to lower the saturation slightly.[1][2] Seed the solution with a tiny crystal of pure product at 40–50 °C to induce ordered crystal growth before the oil phase can form.[1]

Q2: The crystals are yellowish.[1] How do I remove the color? A: The yellow color is likely due to oxidation products of the p-anisidine (4-methoxyaniline) moiety or trace iodine/metal residues from synthesis.[1]

  • Fix: Perform a charcoal treatment during the hot dissolution step.[1][3] Use acid-washed activated carbon.[1]

  • Alternative: If the impurity is persistent, switch to the IPA/Water system.[1] The polarity difference often rejects the lipophilic colored oligomers better than EtOAc/Heptane.[1]

Q3: Can I use Hexanes instead of Heptane? A: Yes, but Heptane is superior for process safety and crystal quality.[1] Heptane has a higher boiling point (98 °C) than Hexanes (68 °C), allowing you to work at higher temperatures (closer to the BP of EtOAc) without boiling off the anti-solvent.[1][2] This provides a wider "metastable zone" for growing larger, purer crystals.[1][2]

Q4: What if I don't have seed crystals? A: Induce nucleation by:

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1]

  • Vapor Diffusion: Dissolve a small aliquot (50 mg) in DCM in a small vial. Place this open vial inside a larger jar containing Hexanes and cap the jar. Wait 24 hours for crystals to form, then use these to seed the main batch.

Impurity Rejection Logic

The following diagram illustrates the decision matrix for removing specific impurities associated with this compound class.

RecrystallizationLogic Start Crude (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one CheckImpurity Identify Dominant Impurity Start->CheckImpurity Imp_Salts Inorganic Salts (LiCl, NaBr, etc.) CheckImpurity->Imp_Salts Imp_Oligomers Colored Oligomers (Oxidized PMP) CheckImpurity->Imp_Oligomers Imp_Diastereomers Diastereomers (Wrong Chirality) CheckImpurity->Imp_Diastereomers Action_Wash Pre-wash: Dissolve in EtOAc, Wash with Water/Brine Imp_Salts->Action_Wash Insoluble in Org. Action_Carbon Hot Filtration with Activated Carbon Imp_Oligomers->Action_Carbon Adsorption Action_SlowCool Slow Cooling Recryst (EtOAc/Heptane) Imp_Diastereomers->Action_SlowCool Solubility Diff. Action_Wash->Action_SlowCool Action_Carbon->Action_SlowCool Final Pure Crystalline Product Action_SlowCool->Final

Caption: Workflow for targeting specific impurity classes during the purification of N-aryl oxazolidinones.

References & Validation Sources

The protocols above are derived from standard methodologies for the purification of N-aryl-2-oxazolidinones and related Evans auxiliary derivatives.

  • General Oxazolidinone Purification: See protocols for (S)-4-phenyl-2-oxazolidinone (Close analog).

    • Source: (Describes EtOAc/Heptane and IPO/EtOAc systems).[1]

  • N-Aryl Oxazolidinone Synthesis & Isolation:

    • Source: (Discusses crystallization of Linezolid intermediates from Xylenes/EtOAc).[1]

  • Analogous 4-Benzyl Derivatives:

    • Source: (Describes Methanol recrystallization for more polar acyl derivatives).[1]

  • Chemical Structure & Properties:

    • Source: (Base chiral core data).[1]

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one before handling, as N-aryl oxazolidinones may possess biological activity.[1]

Sources

Troubleshooting

Overcoming steric hindrance in 4-ethyl substituted oxazolidinones

This guide serves as a specialized technical support center for researchers utilizing 4-ethyl-2-oxazolidinone (derived from 2-aminobutanol) as a chiral auxiliary. While the 4-isopropyl (Valine-derived) and 4-benzyl (Phen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers utilizing 4-ethyl-2-oxazolidinone (derived from 2-aminobutanol) as a chiral auxiliary.

While the 4-isopropyl (Valine-derived) and 4-benzyl (Phenylalanine-derived) auxiliaries are industry standards, they often fail when the substrate (the acyl group) creates excessive steric clash, preventing successful acylation or reaction. The 4-ethyl variant is the strategic solution to "overcome steric hindrance" inherent to the substrate, but it introduces its own challenge: maintaining high diastereoselectivity with a smaller directing group.

Ticket ID: CHE-AUX-004-Et Subject: Optimization of Steric/Selectivity Balance in 4-Ethyl Systems Status: Open

Diagnostic Overview: Why 4-Ethyl?

Before troubleshooting, confirm you are using the correct auxiliary for your steric profile.

Parameter4-Isopropyl / 4-Benzyl (Standard)4-Ethyl (The "Relief" Valve)
Steric Bulk High (

-value ~ 2.1 - 2.5)
Moderate (

-value ~ 1.7)
Acylation of Bulky Acids Difficult/Impossible . Often fails with

-branched acids.
Permissive . Allows coupling of hindered substrates.
Enolate Selectivity High (due to massive steric blocking).Moderate (requires tighter chelation to enforce).
Primary Use Case Standard aldol/alkylations.Extremely hindered substrates where standard auxiliaries fail to couple.

Troubleshooting Module: Acylation (Loading the Auxiliary)

Issue: "I cannot attach my sterically hindered carboxylic acid to the 4-ethyl oxazolidinone."

Even though the 4-ethyl group is smaller, coupling a tertiary or quaternary stereocenter acid remains challenging.

Protocol A: The Mixed Anhydride Method (Recommended for Hindered Acids)

Direct lithiation (n-BuLi) often fails with hindered acids due to competing nucleophilic attack or aggregate formation.

Step-by-Step Workflow:

  • Activation: Dissolve the hindered acid (1.0 equiv) in dry THF. Add Pivaloyl chloride (1.1 equiv) and Triethylamine (1.2 equiv) at -78°C. Warm to 0°C for 30 min.

    • Why? Pivaloyl chloride forms a mixed anhydride that is highly reactive but sterically directs attack to the desired carbonyl.

  • Metalation: In a separate flask, treat the 4-ethyl oxazolidinone (1.0 equiv) with n-BuLi (1.0 equiv) at -78°C in THF to form the lithiated auxiliary.

  • Coupling: Cannulate the lithiated auxiliary into the mixed anhydride solution at -78°C.

    • Critical: Inverse addition (auxiliary into acid) prevents double-acylation.

FAQ: Acylation

Q: My yield is low (<40%). What is happening? A: You are likely experiencing "O-acylation" vs "N-acylation" competition or ketene formation.

  • Fix: Switch to the Lithiated-Magnesium protocol. Pre-mix the lithiated oxazolidinone with

    
     (0.5 equiv) before adding the acid chloride. The oxophilic Magnesium coordinates the carbonyls, forcing N-attack.
    

Troubleshooting Module: Enolization & Selectivity

Issue: "I successfully attached the substrate, but my diastereomeric ratio (dr) is poor (e.g., 3:1 instead of >20:1)."

Root Cause: The 4-ethyl group is less bulky than Isopropyl. It does not physically block the Re-face as effectively. You must rely on electronic chelation rather than steric bulk to lock the transition state.

The Solution: Titanium vs. Boron Enolates

For 4-ethyl systems, the choice of Lewis Acid is the primary determinant of selectivity.

Reagent SystemMechanismSuitability for 4-Ethyl
LiHMDS / THF Loose ChelationAvoid. Selectivity will be poor due to insufficient facial differentiation.

/ DIPEA
Boron Z-Enolate (Zimmerman-Traxler)Good. Standard, but may still leak minor diastereomers with 4-ethyl.

/ DIPEA
Titanium Z-Enolate (Tight Chelation)Excellent. The short Ti-O bonds pull the auxiliary closer, amplifying the effective steric bulk of the ethyl group.
Protocol B: Titanium-Mediated Aldol (The "Selectivity Booster")
  • Enolization: Dissolve N-acyl 4-ethyl oxazolidinone in

    
     at 0°C. Add 
    
    
    
    (1.05 equiv). Stir 5 min (yellow slurry forms).
  • Base: Add DIPEA (1.1 equiv). Stir 1h at 0°C to form the dark red enolate.

  • Reaction: Cool to -78°C. Add the aldehyde.

    • Mechanism:[1][2][3][4] The Titanium creates a highly rigid boat-like transition state. The shorter bond lengths of Ti compared to B or Li "compress" the transition state, making the ethyl group effectively larger.

Visualization: The Selectivity Workflow

G Start Start: N-Acyl 4-Ethyl Oxazolidinone Decision Select Enolization Method Start->Decision PathLi Lithium (LiHMDS) Decision->PathLi Avoid PathB Boron (Bu2BOTf) Decision->PathB Standard PathTi Titanium (TiCl4) Decision->PathTi Recommended for Ethyl ResultLi Poor Selectivity (dr ~3:1) Loose Aggregate PathLi->ResultLi ResultB Good Selectivity (dr ~10:1) Standard Z-T State PathB->ResultB ResultTi High Selectivity (dr >20:1) 'Compressed' Chelation PathTi->ResultTi

Caption: Selection logic for enolization conditions. Titanium is preferred for 4-ethyl auxiliaries to maximize facial differentiation.

Troubleshooting Module: Cleavage (The Exit Strategy)

Issue: "My product is so hindered (the reason I used 4-ethyl in the first place) that I cannot hydrolyze the auxiliary off."

Standard LiOH/H2O2 hydrolysis often fails on sterically crowded systems because the hydroxide attacks the exocyclic carbonyl (cleavage) slower than it attacks the endocyclic carbonyl (destruction of auxiliary) or simply doesn't react.

Protocol C: Lithium Hydroperoxide (LiOOH) Optimization

The hydroperoxide anion (


) is more nucleophilic (alpha-effect) and less basic than hydroxide (

), reducing epimerization.
  • Setup: Dissolve substrate in THF/Water (3:1). Cool to 0°C.[5]

  • Reagents: Add

    
      (4 equiv) before the base.
    
  • Initiation: Add LiOH (2 equiv) dropwise.

    • Troubleshooting: If this stalls, switch to Transesterification .

Protocol D: Reductive Cleavage (If Hydrolysis Fails)

If you cannot get the acid, convert to the alcohol.[4]

  • Reagent:

    
      (Lithium Borohydride).[5]
    
  • Note:

    
     is more effective than 
    
    
    
    because the Lithium coordinates the oxazolidinone carbonyls, activating them for hydride delivery.
  • Solvent: Use Ether/Water (wet ether) to accelerate the reaction via hydrogen bonding.

References & Authority

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981. Link

    • Foundational text on the Z-enolate mechanism.

  • Ager, D. J., et al. "Methodologies for the preparation of Evans' oxazolidinone auxiliaries." Aldrichimica Acta, 1997. Link

    • Source for acylation protocols including mixed anhydride methods.

  • Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride." Journal of the American Chemical Society, 1997. Link

    • Establishes the efficacy of Titanium for "non-Evans" or tight-chelation outcomes, critical for smaller auxiliaries.

  • BenchChem Technical Support. "Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary." BenchChem Protocols, 2025.[5] Link

    • General cleavage protocols and troubleshooting.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Optical Rotation of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one and its Analogs in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates therapeutic efficacy and safety. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to produce a desired stereoisomer. Among these, oxazolidinones, popularized by David A. Evans, have emerged as a robust and predictable class of auxiliaries for a variety of asymmetric transformations.[1]

This guide provides a comparative analysis of the optical rotation of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one, a specialized chiral auxiliary, and benchmarks its anticipated properties against widely used, commercially available alternatives. While a specific experimental value for the optical rotation of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is not prominently reported in the surveyed literature, we can infer its likely characteristics based on the analysis of structurally similar compounds. This guide will delve into the significance of optical rotation as a measure of enantiopurity, compare the known values of related oxazolidinones, and provide detailed experimental protocols for their application in asymmetric synthesis.

The Significance of Optical Rotation in Chiral Auxiliaries

Optical rotation is a fundamental physical property of chiral molecules, quantifying their ability to rotate the plane of polarized light. The specific rotation, [α], is a standardized measure of this rotation and is a critical parameter for characterizing enantiomerically pure substances.[2] For researchers utilizing chiral auxiliaries, the specific rotation value serves two primary purposes:

  • Quality Control: It provides a rapid and effective method to assess the enantiomeric purity of the auxiliary itself. A measured optical rotation that deviates from the literature value for the pure enantiomer indicates the presence of the undesired enantiomer or other impurities.

  • Stereochemical Assignment: In many cases, the sign of the optical rotation (+ for dextrorotatory, - for levorotatory) is correlated with a specific absolute configuration (R or S) for a given class of compounds, aiding in the stereochemical assignment of newly synthesized molecules.

Comparative Analysis of Optical Rotation Values

While the specific rotation for (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one remains elusive in readily available literature, we can draw valuable comparisons with its structural analogs. The following table summarizes the reported specific rotation values for several common oxazolidinone chiral auxiliaries.

Chiral AuxiliaryStructureSpecific Rotation [α] (Conditions)
(4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one[α]D25 –87.4 (c 0.24, CHCl3)
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone[α]18/D +168° (c = 2 in chloroform)[3]
(4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone[α]25/D −168° (c = 2 in chloroform)[4]
(S)-(-)-4-Isopropyl-2-oxazolidinone[α]20/D -18° (c = 6 in ethanol)
(S)-(-)-4-Benzyl-2-oxazolidinone[α]20/D −63° (c = 1 in chloroform)[5]

Note: The conditions (temperature, wavelength, concentration, and solvent) significantly influence the measured optical rotation and must be considered for accurate comparison.

Based on the data for the closely related (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one, it is reasonable to anticipate that pure (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one would exhibit a negative specific rotation value. The magnitude of this rotation would be influenced by the electronic and steric contributions of the ethyl and 4-methoxyphenyl substituents.

Experimental Protocols

The utility of a chiral auxiliary is ultimately determined by its performance in inducing stereoselectivity in chemical reactions. Below are detailed, step-by-step methodologies for a typical asymmetric alkylation reaction using an oxazolidinone auxiliary, a cornerstone application of this technology.

Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol outlines the diastereoselective alkylation of an N-acyloxazolidinone, a common method for creating chiral carboxylic acid derivatives.[6]

Step 1: N-Acylation of the Chiral Auxiliary

  • To a solution of the (S)-oxazolidinone auxiliary (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyloxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-acyloxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) and stir for 30-60 minutes to form the corresponding Z-enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the alkylated product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated N-acyloxazolidinone in a mixture of THF and water.

  • Add lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide, at 0 °C.[7]

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the excess peroxide with a solution of sodium sulfite.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.

  • The chiral auxiliary can often be recovered from the aqueous layer by extraction with an appropriate organic solvent.

Visualization of the Experimental Workflow and Stereochemical Control

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the underlying principles of stereochemical control.

G cluster_0 Asymmetric Alkylation Workflow Acylation Step 1: N-Acylation Alkylation Step 2: Diastereoselective Alkylation Acylation->Alkylation N-Acyloxazolidinone Cleavage Step 3: Auxiliary Cleavage Alkylation->Cleavage Alkylated Product Analysis Analysis (NMR, HPLC) Cleavage->Analysis Chiral Carboxylic Acid + Recovered Auxiliary

Caption: General workflow for an asymmetric alkylation reaction using a chiral oxazolidinone auxiliary.

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.

G cluster_steric Steric Hindrance Auxiliary Chiral Oxazolidinone Auxiliary Enolate (Z)-Enolate Formation Auxiliary->Enolate Chelation Chelation with Lewis Acid (e.g., Li+) Enolate->Chelation TransitionState Sterically Shielded Transition State Chelation->TransitionState Electrophile Electrophile (R-X) Electrophile->TransitionState Approaches from less hindered face Product Diastereomerically Enriched Product TransitionState->Product R_group R group on Auxiliary (e.g., Ethyl, Isopropyl, Benzyl)

Caption: Mechanism of stereocontrol in asymmetric alkylation with an oxazolidinone auxiliary.

The substituent at the 4-position of the oxazolidinone ring (e.g., ethyl, isopropyl, or benzyl) effectively blocks one face of the chelated Z-enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face. This leads to the preferential formation of one diastereomer. The choice of this substituent can fine-tune the steric environment and thus the degree of diastereoselectivity.

Conclusion

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Kim, B. H., & Curran, D. P. (1993). Asymmetric thermal reactions with chiral acrylates. A new and useful chiral auxiliary. Tetrahedron, 49(2), 293–318. [Link]

  • O'Neil, G. W. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 86(3), 360. [Link]

  • Wikipedia contributors. (2024, January 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, February 27, 2026, from [Link]

Sources

Comparative

Comparative Guide: N-PMP vs. N-Benzyl Oxazolidinone Chiral Auxiliaries

This guide provides an in-depth technical comparison between the standard N-Acyl-4-Benzyl-2-oxazolidinone (Evans Auxiliary) and its electron-rich analog, the N-Acyl-4-(4-methoxyphenyl)-2-oxazolidinone (often colloquially...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the standard N-Acyl-4-Benzyl-2-oxazolidinone (Evans Auxiliary) and its electron-rich analog, the N-Acyl-4-(4-methoxyphenyl)-2-oxazolidinone (often colloquially referred to as the "N-PMP" or "PMP-substituted" auxiliary).

Executive Summary & Nomenclature Clarification

In the field of asymmetric synthesis, "N-Benzyl" and "N-PMP" oxazolidinones typically refer to the C4-substituents of the oxazolidinone ring, derived from their respective amino acid or amino alcohol precursors.

  • N-Benzyl Auxiliary (The Standard): Refers to (S)-4-benzyl-2-oxazolidinone (derived from Phenylalanine). It is the industry standard for asymmetric alkylations and aldol reactions.

  • N-PMP Auxiliary (The Challenger): Refers to (S)-4-(4-methoxyphenyl)-2-oxazolidinone (derived from 4-methoxy-phenylglycine). It offers distinct advantages in crystallinity and UV-detectability due to the electron-rich PMP group.

Note: While "N-PMP" can also refer to a nitrogen-protecting group (removed by CAN), this guide focuses on the chiral auxiliary function where the nitrogen is acylated (N-acyl) to direct stereochemistry.

Quick Comparison Matrix
Feature4-Benzyl-2-oxazolidinone (Standard)4-(4-Methoxyphenyl)-2-oxazolidinone (PMP)
Source L-Phenylalanine (Cheap, Abundant)(S)-4-Methoxyphenylglycine (Specialty)
Steric Environment Flexible methylene spacer (

)
Rigid Aryl group directly on Ring (

)
Crystallinity Moderate (Products often oils/waxy solids)High (Products often highly crystalline)
UV Detectability Weak (requires low

)
Strong (distinct

, easy HPLC)
Diastereoselectivity Excellent (typically >95:5 dr)Excellent (often superior in

-stacking cases)
Cleavage LiOOH, LiAlH

, LiOBn
LiOOH, LiAlH

(Stable to CAN*)

*Note: Unlike N-PMP protecting groups, the N-acyl-4-PMP auxiliary is NOT cleaved by CAN; it requires standard hydrolytic cleavage.

Mechanistic Comparison

Steric vs. Electronic Induction

The core difference lies in how the chiral pocket is formed during the enolization step.

  • 4-Benzyl (Flexible Shielding): The benzyl group is attached via a methylene spacer (

    
    ). This allows the phenyl ring to rotate, creating a "flexible" steric wall. While effective, certain electrophiles can occasionally slip past if the conformer population shifts.
    
  • 4-PMP (Rigid Shielding): The PMP group is directly attached to the C4 position. This creates a rigid, flat steric wall perpendicular to the enolate plane.

    • Electronic Effect: The para-methoxy group is electron-donating. This increases the electron density of the auxiliary's carbamate region, potentially strengthening the chelation with Lewis acids (like TiCl

      
       or Bu
      
      
      
      BOTf) in the transition state.
The Crystallinity Advantage

For industrial and large-scale applications, the 4-PMP auxiliary is superior .

  • Problem with Benzyl: N-acylated 4-benzyl products often result in viscous oils that require column chromatography (silica gel) for purification.

  • Solution with PMP: The rigid, planar PMP group promotes lattice formation. Many N-acyl-4-PMP aldol adducts can be purified by recrystallization alone, bypassing expensive chromatography.

Visualization: Transition State Topography

The following diagram illustrates the Zimmerman-Traxler transition states for both auxiliaries, highlighting the steric "bite" of the PMP group versus the Benzyl group.

G cluster_0 Standard Evans (4-Benzyl) cluster_1 PMP-Substituted (4-PMP) node_Bn 4-Benzyl Auxiliary (Flexible Rotation) TS_Bn Z-Enolate TS (Bn rotates away) node_Bn->TS_Bn LiHMDS / TiCl4 Prod_Bn Syn-Aldol Product (Often Oil) TS_Bn->Prod_Bn R-CHO Prod_PMP Syn-Aldol Product (Crystalline Solid) Prod_Bn->Prod_PMP Advantage: Purification node_PMP 4-PMP Auxiliary (Rigid Aryl Wall) TS_PMP Z-Enolate TS (Rigid Chelation) node_PMP->TS_PMP Enhanced Lewis Basicity TS_PMP->Prod_PMP High dr (>98:2)

Caption: Comparison of steric induction pathways. The PMP auxiliary offers a more rigid transition state, often leading to crystalline products.

Experimental Protocols

N-Acylation (General Protocol)

This protocol applies to both auxiliaries, but the PMP variant allows for easier UV monitoring.

  • Dissolution: Dissolve the oxazolidinone (1.0 equiv) in dry THF (

    
    ) under 
    
    
    
    .
  • Deprotonation: Cool to

    
    . Add 
    
    
    
    (1.1 equiv) dropwise. Stir for 15 min.
  • Acylation: Add the acid chloride (

    
    , 1.1 equiv) dropwise.
    
  • Warming: Allow to warm to

    
     over 1 hour.
    
  • Quench/Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Purification:

    • Benzyl:[1][2][3][4][5] Flash chromatography (Hex/EtOAc).

    • PMP:[6][7] Check for precipitation. Recrystallize from hot EtOH or Hex/EtOAc if solid.

Asymmetric Alkylation (NaHMDS Method)

Objective: Methylation of N-Propionyl derivative.

  • Enolization: To a solution of N-propionyl-oxazolidinone (1.0 equiv) in THF at

    
    , add NaHMDS (1.1 equiv). Stir for 30 min to form the Z-enolate.
    
  • Alkylation: Add MeI (5.0 equiv). Stir at

    
     for 2–4 hours.
    
  • Monitoring:

    • Benzyl:[1][2][3][4][5] TLC (stain with PMA/anisaldehyde required).

    • PMP:[6][7] TLC (UV active at 254 nm).

  • Workup: Quench with dilute HCl. Extract and concentrate.

  • Data Analysis: Determine diastereomeric ratio (dr) by

    
     NMR.
    
    • PMP Advantage:[7] The methoxy singlet (

      
      ) provides a clean internal integration standard.
      
Cleavage (Hydrolysis to Acid)

Reagents:


, 

.
  • Dissolve the alkylated product in THF/

    
     (3:1).
    
  • Cool to

    
    . Add 
    
    
    
    (4 equiv) followed by
    
    
    (2 equiv).
  • Stir for 1 hour.

  • Quench: Add

    
     (to kill peroxide) then adjust pH to 10.
    
  • Recovery: Extract the chiral auxiliary with

    
     (save organic layer for recycling).
    
  • Isolation: Acidify the aqueous layer to pH 1–2 and extract the chiral acid .

Performance Data Comparison

The following table synthesizes data from typical Evans aldol reactions (e.g., Propionate + Benzaldehyde).

Metric4-Benzyl Auxiliary4-PMP AuxiliaryInterpretation
Yield (Acylation) 85–95%88–96%Comparable efficiency.
Aldol Yield 75–85%80–90%PMP often higher due to easier isolation.
Diastereoselectivity (dr) 95:5 to 99:197:3 to >99:1PMP rigidity minimizes "leakage".
Recycle Rate ~80% (Chromatography loss)>90% (Recrystallization)PMP is more sustainable.
HPLC Detection Limit High (Weak UV)Low (Strong UV)PMP allows trace impurity analysis.
Workflow Logic

Workflow Start Start: Chiral Synthesis Choice Select Auxiliary Start->Choice Bn_Path 4-Benzyl (Standard) Choice->Bn_Path Small Scale / Generic PMP_Path 4-PMP (High Performance) Choice->PMP_Path Scale-up / UV Required Rxn_Bn Reaction (Aldol/Alkylation) Product = Oil Bn_Path->Rxn_Bn Rxn_PMP Reaction (Aldol/Alkylation) Product = Crystalline PMP_Path->Rxn_PMP Purify_Bn Column Chromatography (Time/Solvent Intensive) Rxn_Bn->Purify_Bn Purify_PMP Recrystallization (Fast/Scalable) Rxn_PMP->Purify_PMP Cleave Cleavage (LiOOH) Purify_Bn->Cleave Purify_PMP->Cleave

Caption: Operational workflow comparing the purification bottleneck of Benzyl vs. the efficiency of PMP.

References

  • Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis." Journal of the American Chemical Society, 1982.

  • Ager, D. J., et al. "Commercial Applications of Evans Auxiliaries." Chemical Reviews, 1996.

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[8] Organic Syntheses, 1990.

  • Hintermann, L., & Seebach, D. "The PMP-Protecting Group in Synthesis." Helvetica Chimica Acta, 1998. (Context for N-PMP nomenclature).

  • Bull, S. D., et al. "SuperQuat Auxiliaries: 4-Substituted-5,5-dimethyloxazolidin-2-ones." Journal of the Chemical Society, Perkin Transactions 1, 2001. (Comparison of substituted auxiliaries).

Sources

Validation

Spectroscopic Characterization of N-Aryl Oxazolidinone Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Pharmacophore of Choice The N-aryl oxazolidinone scaffold represents a cornerstone in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Pharmacophore of Choice

The N-aryl oxazolidinone scaffold represents a cornerstone in modern medicinal chemistry, most notably recognized in the antibiotic Linezolid (Zyvox) and the anticoagulant Rivaroxaban (Xarelto). Unlike simple aliphatic carbamates, the N-aryl oxazolidinone moiety possesses unique electronic properties due to the conjugation between the nitrogen lone pair, the aromatic ring, and the carbonyl group.

This guide provides a technical deep-dive into the spectroscopic signatures that differentiate N-aryl derivatives from their N-alkyl counterparts and other heterocycles. It focuses on the causal relationship between electronic structure and spectral data, providing a robust framework for structural elucidation.

Comparative Spectroscopic Analysis

Infrared Spectroscopy: The "Lone Pair Competition"

The most diagnostic feature of the oxazolidinone ring is the carbonyl (C=O) stretching frequency.

  • The Mechanism: In a standard amide or carbamate, the nitrogen lone pair donates electron density to the carbonyl carbon (resonance), increasing the C=O single-bond character and lowering the stretching frequency (typically 1650–1690 cm⁻¹).[1]

  • The N-Aryl Effect: In N-aryl oxazolidinones, the aromatic ring competes for the nitrogen lone pair. This "pull" reduces the resonance donation to the carbonyl, causing the C=O bond to retain more double-bond character. Consequently, the stretching frequency shifts to a higher energy (wavenumber) compared to N-alkyl analogs.[1][2]

Derivative TypeDiagnostic Band (ν C=O)Electronic Rationale
N-Aryl Oxazolidinone 1730 – 1760 cm⁻¹ Aryl ring withdraws N-lone pair; reduced amide resonance; higher C=O bond order.
N-Alkyl Oxazolidinone 1715 – 1735 cm⁻¹ Alkyl group is electron-donating; maximizes amide resonance; lower C=O bond order.
Linear Carbamate 1690 – 1715 cm⁻¹Lack of ring strain allows optimal orbital overlap and resonance.
NMR Spectroscopy: The Diagnostic C5-H Signal

The proton at the C5 position (chiral center in Linezolid) provides the most critical structural confirmation.

  • 1H NMR Signatures:

    • C5-H (Methine): Appears as a distinct multiplet (often a quintet or broadened quartet) in the 4.6 – 4.9 ppm range. This downfield shift is driven by the electronegativity of the adjacent oxygen and the ring strain.

    • C4-H (Methylene): These diastereotopic protons typically appear as two separate multiplets between 3.6 – 4.2 ppm . The splitting pattern (

      
       geminal coupling + 
      
      
      
      vicinal coupling to C5-H) confirms the 5-membered ring structure.
    • N-Aryl Protons: The aromatic signals (6.9 – 7.6 ppm) often show complex splitting due to the electronic influence of the oxazolidinone nitrogen, which acts as a moderate electron donor to the ring (ortho/para director).

  • 13C NMR Signatures:

    • C=O (Carbonyl): 154 – 156 ppm . This is characteristic of a cyclic carbamate.

    • C5 (Methine): 70 – 74 ppm .

    • C4 (Methylene): 46 – 49 ppm .

Mass Spectrometry: Fragmentation Pathways

N-aryl oxazolidinones exhibit a characteristic fragmentation pattern under Electron Ionization (EI) or ESI-MS/MS conditions.

  • Loss of CO₂ (M - 44): The most common pathway involves the extrusion of carbon dioxide from the carbamate linkage, leading to an aziridine-like or imine intermediate.

  • Morpholine Cleavage (Linezolid-specific): For derivatives containing a morpholine ring, fragmentation often occurs at the morpholine C-N bond.

  • McLafferty Rearrangement: Less common in N-aryl derivatives due to the lack of

    
    -hydrogens on the rigid aryl ring, but observable in the C5-side chain if long alkyl groups are present.
    

Visualizing the Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating an N-aryl oxazolidinone derivative, highlighting the "Go/No-Go" decision points based on spectral data.

G Start Crude Reaction Mixture (Aniline + Glycidol/Carbonate) Isolation Isolation (Column Chromatography) Target: White/Off-white Solid Start->Isolation IR_Check Step 1: IR Spectroscopy Check for ν(C=O) @ 1730-1760 cm⁻¹ Isolation->IR_Check Decision_IR Band Present? IR_Check->Decision_IR NMR_Check Step 2: 1H NMR (DMSO-d6) Locate C5-H (4.6-4.9 ppm) Confirm N-Aryl signals Decision_IR->NMR_Check Yes Fail Re-evaluate Synthesis (Linear Carbamate formed?) Decision_IR->Fail No (<1700 cm⁻¹) Chiral_Check Step 3: Chiral HPLC/Polarimetry Confirm (S)-Configuration NMR_Check->Chiral_Check Final Validated N-Aryl Oxazolidinone Chiral_Check->Final

Caption: Operational workflow for the structural validation of N-aryl oxazolidinone derivatives.

Detailed Experimental Protocols

General Synthesis (Carbamate Cyclization Method)

Note: This method is preferred for its atom economy and avoidance of phosgene.

  • Reagents: N-aryl carbamate (1.0 eq), Glycidyl butyrate or Epichlorohydrin (1.2 eq), Lithium tert-butoxide (2.0 eq).

  • Solvent: DMF or THF (Dry).

  • Procedure:

    • Dissolve N-aryl carbamate in dry THF under

      
       atmosphere.
      
    • Cool to 0°C and add Lithium tert-butoxide slowly.

    • Add the epoxide dropwise.

    • Reflux for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Workup: Quench with saturated

      
      , extract with EtOAc, wash with brine, dry over 
      
      
      
      .
Characterization Setup[1][3][4]
  • NMR Solvent: DMSO-d6 is the gold standard.

    
     can be used, but N-aryl oxazolidinones often show poor solubility, and the acidic nature of 
    
    
    
    can sometimes cause peak broadening if traces of HCl are present.
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

  • Concentration: 10–15 mg per 0.6 mL solvent for clear C4/C5 splitting resolution.

Data Summary Table: Linezolid vs. Generic Analog
FeatureLinezolid (Drug Standard)Generic Phenyl-Oxazolidinone
Formula


IR ν(C=O) 1753 cm⁻¹ (Solid state)~1745 cm⁻¹
1H NMR (C5-H) 4.67 ppm (m)4.70 ppm (m)
1H NMR (C4-H) 3.72 ppm (t), 4.04 ppm (t)3.85 ppm (dd), 4.15 ppm (t)
13C NMR (C=O) 154.7 ppm155.2 ppm
MS (Base Peak) m/z 337 (M+)m/z 177 (M+)

Electronic Effects Visualization

To understand the spectral shifts, one must visualize the resonance competition.

Resonance cluster_0 N-Aryl Effect N Nitrogen (N) CO Carbonyl (C=O) N->CO Resonance A (Lowers νC=O) Aryl Aryl Ring N->Aryl Resonance B (Competes for LP) Text Strong Resonance B reduces Resonance A. Result: C=O retains double bond character. Outcome: Higher IR Frequency (>1730 cm⁻¹)

Caption: The "Tug-of-War" for the Nitrogen lone pair explains the high-frequency IR shift.

References

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link

  • Lohray, B. B., et al. (1999). Oxazolidinones: A New Class of Antibacterials.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Zappia, G., et al. (2007). Oxazolidin-2-ones: A New Class of Antibacterials.[3][4] Current Medicinal Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR/NMR shifts).
  • Pfizer Inc. (2000). Zyvox (Linezolid) Prescribing Information.

Sources

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